Pocapavir-d3
説明
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特性
分子式 |
C21H17Cl3O3 |
|---|---|
分子量 |
426.7 g/mol |
IUPAC名 |
1,3-dichloro-2-[[4-[[2-chloro-4-(trideuteriomethoxy)phenoxy]methyl]phenyl]methoxy]benzene |
InChI |
InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3/i1D3 |
InChIキー |
XXMDDBVNWRWNCW-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |
正規SMILES |
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pocapavir-d3 Against Enteroviruses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pocapavir, and its deuterated form pocapavir-d3, is a potent, orally bioavailable small molecule inhibitor of enteroviruses. It belongs to the class of capsid-binding agents that physically prevent the virus from successfully completing the entry stage of its lifecycle. This document provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes involved. The deuteration of pocapavir to this compound is primarily a strategy to improve its pharmacokinetic profile by altering its metabolic fate, without changing the fundamental mechanism of antiviral activity.[1] This guide will, therefore, refer to the active compound as pocapavir, with the understanding that this compound functions identically at the molecular level.
Core Mechanism of Action: Capsid Inhibition
Pocapavir exerts its antiviral effect by directly interacting with the viral capsid, a protein shell that encloses the viral RNA genome.[1][2][3] This interaction stabilizes the capsid structure, thereby preventing the conformational changes necessary for viral uncoating and the subsequent release of viral RNA into the cytoplasm of the host cell.[1][2] Without the release of its genetic material, the virus is unable to replicate, effectively halting the infection at an early stage.
The specific target of pocapavir is a hydrophobic pocket within the viral protein 1 (VP1).[4] By binding to this pocket, pocapavir acts as a "molecular glue," preventing the flexibility that the capsid needs to disassemble. This mechanism is common to a class of antiviral compounds known as "WIN" compounds, of which pocapavir is a member.
Signaling Pathway and Molecular Interactions
The interaction of pocapavir with the enterovirus capsid is a direct physical process and does not involve the modulation of host cell signaling pathways. The key events are outlined in the diagram below.
References
Antiviral Spectrum of Pocapavir Against Poliovirus Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available data on Pocapavir. No specific information was found for a deuterated form, "Pocapavir-d3." Therefore, all data and discussions herein pertain to Pocapavir (also known as V-073 and SCH 48973).
Executive Summary
Pocapavir is a potent, orally bioavailable small molecule inhibitor of poliovirus, demonstrating a broad spectrum of activity against all three serotypes. As a member of the capsid-binding class of antivirals, Pocapavir prevents viral uncoating, a critical early step in the viral replication cycle. This technical guide provides a comprehensive overview of the in vitro antiviral activity of Pocapavir against a range of poliovirus strains, including wild-type viruses (WPVs), Sabin vaccine strains, and circulating and immunodeficiency-associated vaccine-derived polioviruses (cVDPVs and iVDPVs). Detailed experimental methodologies, quantitative data summaries, and diagrammatic representations of its mechanism of action and experimental workflows are presented to support ongoing research and development efforts in the global polio eradication endgame.
Antiviral Spectrum of Pocapavir
Pocapavir has been shown to be a highly effective inhibitor of a diverse panel of poliovirus isolates in cell culture-based assays. Its antiviral potency is summarized below, with 50% effective concentration (EC50) values typically in the low nanomolar range.
Quantitative Antiviral Activity Data
The following tables summarize the in vitro antiviral activity of Pocapavir against various poliovirus strains. The data is primarily derived from cytopathic effect (CPE) protection assays.
Table 1: Antiviral Activity of Pocapavir Against 45 Poliovirus Strains by Serotype and Type [1]
| Poliovirus Type | Serotype 1 (Mean EC50 ± SD, µM) | Serotype 2 (Mean EC50 ± SD, µM) | Serotype 3 (Mean EC50 ± SD, µM) | Overall (Mean EC50 ± SD, µM) |
| Wild-Type | 0.047 ± 0.041 | 0.012 ± 0.012 | 0.086 ± 0.033 | 0.043 ± 0.040 |
| Sabin (Vaccine) | 0.017 ± 0.000 | 0.016 ± 0.012 | 0.020 ± 0.007 | 0.026 ± 0.013 |
| cVDPV | 0.024 ± 0.020 | 0.023 ± 0.010 | Not Available | 0.023 ± 0.016 |
| iVDPV | 0.025 ± 0.021 | 0.048 ± 0.052 | 0.029 ± 0.005 | 0.033 ± 0.031 |
| Overall | 0.026 ± 0.022 | 0.027 ± 0.027 | 0.054 ± 0.035 | 0.029 ± 0.026 |
cVDPV: circulating vaccine-derived poliovirus; iVDPV: immunodeficiency-associated vaccine-derived poliovirus.
Table 2: General Efficacy of Pocapavir Against Poliovirus
| Parameter | Value | Reference |
| EC50 Range (45 strains) | 0.003–0.126 µM | [1][2] |
| Mean EC50 (45 strains) | 0.029 µM | [2] |
| IC50 (Serotype 1) | 0.02 µg/mL | [2] |
| IC50 (Serotype 2) | 0.08 µg/mL | [2] |
| Affinity Constant (Ki) for Poliovirus Serotype 2 | 8.85 × 10⁻⁸ M | [2] |
Mechanism of Action
Pocapavir is a capsid-binding agent. These small molecules insert into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for the release of the viral RNA into the host cell cytoplasm, thereby inhibiting viral uncoating and halting the replication process at an early stage.
Caption: Mechanism of action of Pocapavir as a poliovirus capsid inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity of compounds like Pocapavir against poliovirus.
Cell Lines and Virus Strains
-
Cell Lines: Human rhabdomyosarcoma (RD) and mouse L cells expressing the human poliovirus receptor (L20B) are commonly used for poliovirus isolation and propagation. HeLa cells are also frequently used for plaque assays and cytopathic effect-based assays.
-
Virus Strains: A panel of poliovirus strains, including wild-type (e.g., Mahoney for serotype 1, MEF-1 for serotype 2, Saukett for serotype 3), Sabin vaccine strains (Sabin 1, 2, and 3), and various clinical isolates of cVDPVs and iVDPVs should be used to determine the antiviral spectrum.
Cytopathic Effect (CPE) Reduction Assay for EC50 Determination
This assay quantifies the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Seed HeLa cells in 96-well microtiter plates at a density that forms a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare a serial dilution of Pocapavir in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with a standardized amount of poliovirus (e.g., 100 CCID50 - 50% cell culture infectious dose). Simultaneously, add the different concentrations of Pocapavir to the respective wells. Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is complete in the virus control wells (typically 3-5 days).
-
Quantification of Cell Viability: Assess cell viability by staining with a vital dye such as crystal violet or by using a metabolic assay (e.g., MTT, XTT, or ATP-based assays like CellTiter-Glo®).
-
Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the percentage of CPE reduction for each compound concentration compared to the virus and cell controls. The EC50 value is determined by regression analysis of the dose-response curve, representing the compound concentration that protects 50% of the cells from virus-induced CPE.
Cytotoxicity Assay for CC50 Determination
This assay determines the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: Seed HeLa cells in 96-well plates as described for the CPE assay.
-
Compound Addition: Add serial dilutions of Pocapavir to the wells containing the cell monolayer. Do not add any virus.
-
Incubation: Incubate the plates for the same duration as the CPE assay.
-
Quantification of Cell Viability: Assess cell viability using the same method as in the CPE assay.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration compared to the untreated cell control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile for the antiviral compound.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a more stringent method for quantifying antiviral activity by measuring the reduction in the number of infectious virus particles.
-
Cell Seeding: Plate HeLa or other susceptible cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a standardized amount of poliovirus (e.g., 100 plaque-forming units, PFU) with serial dilutions of Pocapavir for a defined period (e.g., 1-2 hours) at 37°C.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining and Counting: Fix the cells (e.g., with formalin) and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration that reduces the number of plaques by 50%.
Experimental and Data Analysis Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of an antiviral compound against poliovirus.
Caption: General workflow for in vitro antiviral efficacy and cytotoxicity testing.
Resistance to Pocapavir
As with other antiviral agents, poliovirus can develop resistance to Pocapavir. In vitro studies have shown that resistance is conferred by single amino acid substitutions in the viral capsid proteins, specifically within or near the drug-binding pocket. The most frequently observed mutations are:
-
VP1: Isoleucine to Methionine or Phenylalanine at position 194 (I194M/F) (equivalent to position 192 in serotype 3).
-
VP3: Alanine to Valine at position 24 (A24V).
The emergence of resistant variants has been observed in clinical trials, highlighting the need for combination therapy with antivirals that have different mechanisms of action to mitigate the risk of treatment failure.
Conclusion
Pocapavir is a potent inhibitor of poliovirus replication with a broad spectrum of activity against all three serotypes, including clinically relevant wild-type, vaccine, and vaccine-derived strains. Its mechanism as a capsid inhibitor that blocks viral uncoating is well-characterized. The standardized in vitro assays detailed in this guide provide a robust framework for the continued evaluation of Pocapavir and other antiviral candidates. While the potential for resistance exists, Pocapavir remains a critical tool in the arsenal for the polio eradication endgame, particularly for the management of infections in immunodeficient individuals and in potential outbreak scenarios. Future research should focus on combination therapies to enhance efficacy and reduce the emergence of resistance.
References
Pocapavir-d3: A Deep Dive into Capsid Binding Affinity and Kinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of pocapavir-d3, a potent capsid-binding inhibitor of enteroviruses. Pocapavir has demonstrated significant antiviral activity against a broad range of enteroviruses, including poliovirus, and is a subject of ongoing research for the treatment of enteroviral infections. This document details the quantitative binding data, experimental methodologies, and the underlying mechanism of action to support further research and development in this field.
Core Concepts: Mechanism of Action
Pocapavir is a member of a class of antiviral compounds known as capsid inhibitors.[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein 1 (VP1).[2] This binding event stabilizes the viral capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm.[1][2] By blocking this crucial early step in the viral replication cycle, pocapavir effectively inhibits viral propagation.
Below is a diagram illustrating the mechanism of action of pocapavir.
References
The Discovery and Development of Pocapavir-d3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pocapavir (formerly known as SCH 48973 and V-073) is a potent, orally bioavailable antiviral compound that acts as a capsid inhibitor of enteroviruses, a genus of the Picornaviridae family. This family includes poliovirus, coxsackieviruses, echoviruses, and other clinically significant human pathogens. Pocapavir exerts its antiviral effect by binding to a hydrophobic pocket in the viral capsid protein VP1, thereby stabilizing the capsid and preventing the conformational changes necessary for viral uncoating and the release of viral RNA into the host cell. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of Pocapavir, and introduces its deuterated analog, Pocapavir-d3, which serves as a valuable tool in pharmacokinetic studies.
Discovery and Synthesis
The development of Pocapavir originated from research at Schering-Plough aimed at identifying broad-spectrum antipicornaviral agents. The discovery process involved the systematic modification of earlier lead compounds.
Developmental Lineage
The journey to Pocapavir began with the exploration of various chemical scaffolds. An early lead compound, SCH 38057, a phenoxylimidiazole salt, showed inhibitory activity against several enteroviruses and rhinoviruses. Subsequent structural modifications led to the synthesis of more potent compounds. A key breakthrough was the development of SCH 47802, which contains a 1,4-oxymethylbenzene linker between two о-chloro-p-methoxyphenol moieties and demonstrated a significant increase in potency. Further optimization of the substituting groups on the second о-chloro-p-methoxyphenol fragment culminated in the synthesis of Pocapavir (SCH 48973).
Synthesis of Pocapavir
The synthesis of Pocapavir is a two-step process. While detailed proprietary synthesis protocols are not publicly available, the general scheme involves the coupling of two substituted phenol fragments via a central linker.
This compound is the deuterium-labeled version of Pocapavir. Stable heavy isotopes, such as deuterium (²H or D), are incorporated into drug molecules primarily for use as internal standards in quantitative bioanalysis during drug development. The inclusion of deuterium atoms results in a molecule with a higher mass, which can be readily distinguished from the unlabeled drug in mass spectrometry assays, allowing for precise quantification in biological matrices. Deuteration can also sometimes alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties, though its primary use in the context of this compound is as a tracer.
Mechanism of Action: Capsid Inhibition
Pocapavir is a member of a class of antiviral agents known as capsid inhibitors. Its mechanism of action is targeted at the early stages of the enterovirus replication cycle.
Upon entry into the host cell, the enterovirus capsid must undergo conformational changes to release its RNA genome into the cytoplasm. Pocapavir binds to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the virion, preventing the necessary conformational rearrangements for uncoating.[1][2] Consequently, the viral RNA remains trapped within the capsid, and the infection is aborted.
Preclinical and Clinical Data
Pocapavir has demonstrated potent antiviral activity in both preclinical studies and clinical trials.
In Vitro Efficacy
Pocapavir has shown broad and potent activity against a wide range of enteroviruses.
| Virus | Cell Line | IC50 (µg/mL) | Reference(s) |
| Poliovirus Type 2 | HeLa | 0.08 | [3] |
| Coxsackievirus A9 | HeLa | 0.09 | [3] |
| Echovirus Type 4 | HeLa | 0.11 | [3] |
| Echovirus Type 6 | HeLa | 0.03 | [3] |
| Echovirus Type 11 | HeLa | 0.02 | [3] |
| 154 Clinical Isolates | HeLa | 0.9 (mean) | [3] |
In Vivo Efficacy (Murine Model)
In a murine model of poliovirus infection, Pocapavir demonstrated significant efficacy in increasing survival rates.
| Pocapavir Dose (mg/kg) | Outcome | Reference(s) |
| 3, 10, and 20 | Increased survival in infected mice | [3] |
Human Clinical Trial (Oral Poliovirus Vaccine Challenge)
A randomized, blinded, placebo-controlled study was conducted to evaluate the therapeutic efficacy, safety, and pharmacokinetics of orally administered Pocapavir in healthy adult volunteers challenged with monovalent oral poliovirus type 1 vaccine (mOPV1).[4]
| Parameter | Pocapavir (n=93) | Placebo (n=48) | P-value | Reference(s) |
| Median Time to Virus Negativity (days) | 10 | 13 | 0.0019 | [4] |
| Median Time to Virus Negativity (days, excluding resistant virus) | 5.5 | 13 | <0.0001 | [4] |
Treatment with Pocapavir was found to be safe and significantly accelerated the clearance of the virus.[4] However, the emergence of resistant virus was observed in the clinical setting.[4]
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to determine the in vitro antiviral activity of a compound.
Principle: This assay measures the ability of a compound to protect cells from the destructive (cytopathic) effects of a virus. In the absence of an effective antiviral, the virus will replicate and cause cell death. In the presence of an effective antiviral, the cells are protected and remain viable. Cell viability can be quantified using various methods, such as staining with crystal violet or using metabolic indicators like MTS or ATP-based assays.
General Protocol:
-
Cell Seeding: A monolayer of a susceptible cell line (e.g., HeLa or RD cells) is seeded into a 96-well plate.
-
Compound Dilution: The test compound (Pocapavir) is serially diluted to various concentrations.
-
Infection and Treatment: The cell monolayers are infected with a known titer of the target enterovirus and simultaneously treated with the different concentrations of the compound. Control wells include cells only (no virus, no compound), cells with virus only (no compound), and cells with compound only (no virus, to test for cytotoxicity).
-
Incubation: The plate is incubated for a period sufficient for the virus to cause significant CPE in the untreated, infected wells (typically 2-5 days).
-
Quantification of Cell Viability: The extent of CPE is quantified. For example, with a crystal violet assay, the remaining adherent (viable) cells are stained, and the dye is then solubilized. The optical density is read on a plate reader, which is proportional to the number of viable cells.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits CPE by 50%, is calculated from the dose-response curve.
Human Oral Poliovirus Vaccine Challenge Model
This clinical trial model is designed to assess the in vivo efficacy of antiviral agents against poliovirus in a controlled setting.
Protocol Summary (EudraCT 2011-004804-38):
-
Subject Enrollment: Healthy adult volunteers are enrolled after providing informed consent.[4]
-
Virus Challenge: Subjects are administered a dose of monovalent oral poliovirus type 1 vaccine (mOPV1).[4]
-
Treatment Administration: After a set period to allow for infection to establish, subjects are randomized to receive either Pocapavir or a placebo.[4]
-
Sample Collection: Stool samples are collected regularly from each participant to monitor viral shedding.
-
Viral Load Quantification: The amount of poliovirus in the stool samples is quantified using cell culture-based assays to determine the viral titer.
-
Endpoint Analysis: The primary endpoint is the time to cessation of viral shedding (virus negativity in stool).[4] Safety and pharmacokinetic parameters are also assessed.
-
Resistance Monitoring: Viral isolates are sequenced to monitor for the emergence of drug-resistant mutations.
Conclusion
Pocapavir is a promising capsid-inhibiting antiviral agent with potent activity against a broad range of enteroviruses, including the clinically significant poliovirus. Its mechanism of action, which involves the stabilization of the viral capsid to prevent uncoating, is well-characterized. Preclinical and clinical studies have demonstrated its efficacy in reducing viral load and accelerating viral clearance. The development of this compound as a stable isotope-labeled internal standard is crucial for robust pharmacokinetic analysis in ongoing and future drug development efforts. While the emergence of resistance is a consideration, Pocapavir remains an important candidate for the treatment of severe enterovirus infections and may play a role in global poliovirus eradication strategies.
References
- 1. Novel Anti-Enterovirus A71 Compounds Discovered by Repositioning Antivirals from the Open-Source MMV Pandemic Response Box - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
Pocapavir-d3: A Deep Dive into the Inhibition of Enterovirus Virion Uncoating
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Enteroviruses represent a significant global health burden, causing a wide range of diseases from the common cold to severe neurological conditions like poliomyelitis and aseptic meningitis. A critical step in the enterovirus lifecycle is the uncoating of the viral capsid to release its RNA genome into the host cell cytoplasm. This process is a key target for antiviral drug development. Pocapavir, and its deuterated form Pocapavir-d3, is a potent capsid-binding inhibitor that effectively blocks this crucial uncoating step. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Introduction to Enterovirus Uncoating and Pocapavir
Enteroviruses are non-enveloped viruses with an icosahedral capsid composed of four structural proteins: VP1, VP2, VP3, and VP4. The viral entry process is initiated by the attachment of the virion to specific receptors on the host cell surface. This interaction triggers conformational changes in the viral capsid, leading to the formation of an altered particle (A-particle). This structural transition is essential for the subsequent release of the viral RNA genome into the cytoplasm, a process known as uncoating.[1]
Pocapavir is an investigational antiviral drug that belongs to a class of compounds known as capsid inhibitors.[2][3] It acts by binding to a hydrophobic pocket within the VP1 capsid protein.[4][5] This binding stabilizes the virion, preventing the necessary conformational changes required for uncoating and subsequent RNA release, thereby halting the viral replication cycle.[6][7] this compound is a deuterated version of Pocapavir, designed to improve its pharmacokinetic profile.
Mechanism of Action: Inhibition of Virion Uncoating
Pocapavir and its analogs function by occupying a hydrophobic pocket located beneath the "canyon" floor of the VP1 protein. This pocket is naturally occupied by a lipid molecule, often referred to as a "pocket factor," which plays a role in regulating the stability of the viral capsid.
By displacing this pocket factor and binding tightly within this pocket, Pocapavir "locks" the capsid in a rigid, non-infectious conformation.[4] This stabilization prevents the capsid from undergoing the dynamic structural rearrangements that are triggered by receptor binding and are essential for the uncoating process.[6] Consequently, the viral RNA remains trapped within the capsid, unable to initiate replication.
The following diagram illustrates the enterovirus entry and uncoating pathway and the inhibitory action of this compound.
Caption: Enterovirus entry, uncoating, and inhibition by this compound.
Quantitative Data on Antiviral Activity
The antiviral potency of Pocapavir has been evaluated against a range of enteroviruses in cell culture-based assays. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various studies.
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| Poliovirus (n=45) | - | CPE Assay | 0.003 - 0.126 | [5] |
| Poliovirus Type 2 | HeLa | - | 0.08 µg/mL | [8] |
| Coxsackievirus A9 | HeLa | - | 0.09 µg/mL | [8] |
| Echovirus 4 | HeLa | - | 0.11 µg/mL | [8] |
| Echovirus 6 | HeLa | - | 0.03 µg/mL | [8] |
| Echovirus 11 | HeLa | - | 0.02 µg/mL | [8] |
| Clinical Isolates (n=154) | HeLa | - | Mean: 0.9 µg/mL | [8] |
| Poliovirus 1 | HEp-2 | CPE Assay | 0.09 - 0.5 | [6] |
| Coxsackievirus A9 | HEp-2 | CPE Assay | 0.09 - 0.5 | [6] |
| Coxsackievirus B4 | HEp-2 | CPE Assay | 0.09 - 0.5 | [6] |
Table 1: In Vitro Antiviral Activity of Pocapavir
A randomized, blinded, placebo-controlled human oral poliovirus vaccine challenge study provided clinical data on the efficacy of Pocapavir.
| Parameter | Pocapavir-treated (n=93) | Placebo (n=48) | P-value | Reference |
| Median time to virus negativity (days) | 10 | 13 | 0.0019 | [2] |
| Median time to virus negativity (excluding resistant virus) (days) | 5.5 | 13 | < 0.0001 | [2] |
| Subjects with resistant virus | 44% | 10% | - | [2] |
Table 2: Clinical Efficacy of Pocapavir in a Human Poliovirus Challenge Model
Drug Resistance
The emergence of drug-resistant viral strains is a significant consideration for antiviral therapies. For Pocapavir, resistance mutations have been identified and are primarily located in the VP1 capsid protein, near the drug-binding pocket. A single amino acid substitution can be sufficient to reduce or abolish the antiviral activity of capsid binders.[1]
| Virus | Capsid Protein | Mutation(s) | Reference |
| Rhinovirus 2 | VP1 | I99F | [9] |
| Rhinovirus 14 | VP1 | A150T/V, C199R/Y, V188I, E276 | [9] |
| Enterovirus D-68 | VP1 | M252L, A156T | [9] |
| Poliovirus 1 | VP1 | I194F/M | [9] |
| Poliovirus 1 | VP3 | A24V | [9] |
Table 3: Pocapavir Resistance Mutations
The rapid emergence of resistance highlights the potential need for combination therapies to effectively manage enterovirus infections.[10]
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to determine the antiviral activity of a compound by measuring the inhibition of virus-induced cell death.
Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.
Detailed Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., HeLa, Vero, HEp-2) into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and add the this compound dilutions. Subsequently, add a standardized amount of enterovirus to each well, except for the cell control wells. Include virus control wells that receive only the virus and no compound.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of CPE:
-
Visually inspect the wells under a microscope and score the degree of CPE.
-
Alternatively, quantify cell viability using a colorimetric assay. For example, remove the medium and stain the remaining adherent cells with a solution of crystal violet. After washing and solubilizing the dye, measure the absorbance at a specific wavelength.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The EC50 or IC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Sucrose Density Gradient Centrifugation for Uncoating Analysis
This technique is used to separate viral particles based on their sedimentation coefficient, which changes during uncoating. Native virions (160S) are converted to A-particles (135S) upon receptor binding and the initiation of uncoating.
Detailed Methodology:
-
Radiolabeling of Virions (Optional but Recommended): To facilitate detection, virions can be radiolabeled by propagating the virus in the presence of a radioactive precursor, such as [³⁵S]methionine or [³H]uridine.
-
Virus Binding and Uncoating Initiation:
-
Adsorb radiolabeled virions to a suspension of host cells at 4°C for 1 hour to allow binding but prevent entry and uncoating.
-
Wash the cells to remove unbound virus.
-
Shift the temperature to 37°C to initiate synchronous entry and uncoating. Samples can be taken at different time points.
-
-
Cell Lysis and Gradient Preparation:
-
At each time point, lyse the cells using a non-ionic detergent (e.g., NP-40) to release the cell-associated viral particles.
-
Prepare linear sucrose gradients (e.g., 15-30% w/v) in ultracentrifuge tubes.
-
-
Ultracentrifugation:
-
Carefully layer the cell lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to separate the different viral particles.
-
-
Fractionation and Analysis:
-
After centrifugation, carefully collect fractions from the top to the bottom of the gradient.
-
Determine the amount of radioactivity in each fraction using a scintillation counter.
-
The sedimentation profile will show peaks corresponding to the 160S (native virions) and 135S (A-particles) particles. The effect of this compound on the conversion of 160S to 135S particles can be quantified. Pocapavir will inhibit the formation of the 135S peak.
-
Conclusion
This compound is a potent inhibitor of enterovirus replication that acts by a well-defined mechanism of blocking virion uncoating. Its ability to bind to the VP1 capsid protein and stabilize the virion prevents the release of the viral genome, a critical step for initiating infection. While the emergence of resistance is a concern, the detailed understanding of its mechanism of action provides a solid foundation for the development of next-generation capsid inhibitors and for designing effective combination therapies to combat the diverse and significant threat posed by enteroviruses. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this compound and other novel antiviral candidates.
References
- 1. Antivirals blocking entry of enteroviruses and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pocapavir - Wikipedia [en.wikipedia.org]
- 4. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions [mdpi.com]
- 5. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 7. file.chemscene.com [file.chemscene.com]
- 8. caymanchem.com [caymanchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
Preliminary Studies on Pocapavir for Non-Polio Enterovirus Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocapavir (formerly V-073) is an investigational antiviral compound that has demonstrated activity against a range of enteroviruses.[1] As a member of the capsid-inhibitor class of antivirals, Pocapavir presents a targeted mechanism of action against viral replication.[2] This technical guide provides a comprehensive overview of the preliminary research on Pocapavir's efficacy against non-polio enteroviruses, its mechanism of action, available pharmacokinetic data, and detailed experimental protocols relevant to its study. This document is intended to serve as a resource for researchers and professionals involved in the development of antiviral therapies.
Mechanism of Action
Pocapavir functions as a capsid-binding agent.[2] It inserts into a hydrophobic pocket within the viral capsid protein VP1.[3] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to unbind from its host cell receptor and release its RNA genome into the cytoplasm.[2] By inhibiting this uncoating step, Pocapavir effectively halts the viral replication cycle at an early stage.[2]
In Vitro Efficacy of Pocapavir Against Non-Polio Enteroviruses
Pocapavir has been evaluated for its antiviral activity against a variety of non-polio enteroviruses. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Antiviral Activity of Pocapavir against Coxsackievirus B Serotypes
| Virus Serotype | Assay Type | Cell Line | EC50 / IC50 (µM) | Reference |
| Coxsackievirus B1 | Cytopathic Effect (CPE) Inhibition | HEp-2 | 0.09 - 0.5 | [4] |
| Coxsackievirus B3 | CPE Inhibition | - | 3.79 (mean) | [1] |
| Coxsackievirus B4 | CPE Inhibition | HEp-2 | 0.09 - 0.5 | [4] |
| Coxsackievirus B5 | CPE Inhibition | - | 3.79 (mean) | [1] |
Table 2: Antiviral Activity of Pocapavir against other Non-Polio Enteroviruses
| Virus Serotype | Assay Type | Cell Line | EC50 / IC50 (µM) | Reference |
| Echovirus (various serotypes) | CPE Inhibition | - | 0.86 (mean) | [1] |
| Enterovirus (various serotypes) | CPE Inhibition | - | 3.47 (mean) | [1] |
| Coxsackievirus A9 | CPE Inhibition | HEp-2 | 0.09 - 0.5 | [4] |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximum effect or inhibition.
Pharmacokinetic Data
Detailed pharmacokinetic studies of Pocapavir in the context of non-polio enterovirus infections are limited. However, some data is available from compassionate use cases in neonates with severe enteroviral sepsis and from a clinical trial in adults challenged with oral poliovirus vaccine.
Table 3: Pharmacokinetic Observations of Pocapavir
| Population | Indication | Dosing | Observed Plasma Concentration | Reference |
| Neonates | Severe Enteroviral Sepsis | 5 mg/kg/day | 132-312 ng/mL (6-8 hours post-dose) | [5] |
| Neonate | Severe Enteroviral Sepsis | Not specified | Peak: 1710 ng/mL (Day 1), Trough: 40 ng/mL (Day 2) | [6] |
| Healthy Adults | Poliovirus Challenge | 1600 mg/day | Drug levels were well above the mean in vitro EC50 of 10 ng/mL | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antiviral properties of compounds like Pocapavir.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (PRNT50).
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero, HeLa, RD cells) to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the enterovirus stock.
-
Compound Preparation: Prepare serial dilutions of Pocapavir.
-
Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Adsorption: Remove the cell culture medium and add the virus-compound mixture to the cell monolayers. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-4 days).
-
Staining: Fix the cells with a solution such as 4% formaldehyde and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well. The PRNT50 is calculated as the concentration of the compound that reduces the plaque number by 50% compared to the virus control.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that causes a 50% reduction in cell viability.
-
Cell Seeding: Seed a 96-well plate with a suitable cell line.
-
Compound Addition: Add serial dilutions of Pocapavir to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or a reagent based on ATP content).
-
Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculation: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Mechanism of Action of Pocapavir
Caption: Pocapavir binds to the viral capsid, preventing the release of viral RNA into the host cell.
General Workflow for In Vitro Antiviral Assay
Caption: A typical workflow for evaluating the in vitro antiviral efficacy and cytotoxicity of a compound.
Conclusion
The preliminary data on Pocapavir suggest that it holds promise as an antiviral agent against a range of non-polio enteroviruses. Its specific mechanism of action as a capsid inhibitor provides a clear rationale for its antiviral effect. While in vitro studies have demonstrated its potency, further research is required to establish a more comprehensive profile of its efficacy across a wider array of enterovirus serotypes and to fully characterize its pharmacokinetic and safety profiles in human populations. The experimental protocols and data presented in this guide offer a foundation for researchers to build upon in the ongoing effort to develop effective treatments for non-polio enterovirus infections.
References
- 1. researchgate.net [researchgate.net]
- 2. bmjpaedsopen.bmj.com [bmjpaedsopen.bmj.com]
- 3. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Metabolic Stability of Pocapavir-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental procedures used to evaluate the metabolic stability of Pocapavir-d3, a deuterated isotopologue of the antiviral agent Pocapavir. While specific metabolic data for this compound is not publicly available, this document outlines the standard, industry-accepted protocols that would be employed to determine its metabolic profile. Understanding the metabolic stability of a drug candidate is a critical component of preclinical development, offering insights into its potential pharmacokinetic properties, including half-life and clearance.
Core Concepts in Metabolic Stability
Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1] In drug discovery, it is a key parameter used to predict the in vivo half-life of a drug. A compound with low metabolic stability is likely to be cleared rapidly from the body, which may necessitate more frequent dosing to maintain therapeutic concentrations. Conversely, a highly stable compound might have a longer half-life. These assessments are crucial for optimizing drug candidates and preventing the advancement of labile compounds into more costly in vivo studies.[2]
The primary site of drug metabolism is the liver, which contains a host of enzymes, most notably the Cytochrome P450 (CYP450) superfamily.[1][3] In vitro models, such as liver microsomes and hepatocytes, are routinely used to assess metabolic stability because they contain these key enzymes.[2][4][5]
Data Presentation: Key Parameters in Metabolic Stability Assessment
The following tables summarize the key quantitative parameters that are determined from in vitro metabolic stability and CYP450 inhibition assays. These values are essential for comparing and ranking drug candidates during the lead optimization phase.
Table 1: Parameters from In Vitro Metabolic Stability Assays
| Parameter | Symbol | Description | Unit |
| Half-Life | t1/2 | The time required for the concentration of the parent compound to decrease by half. | minutes (min) |
| Intrinsic Clearance | CLint | The intrinsic ability of the liver enzymes to metabolize a drug, independent of blood flow. | µL/min/mg protein |
Table 2: Parameters from CYP450 Inhibition Assays
| Parameter | Symbol | Description | Unit |
| Half-maximal Inhibitory Concentration | IC50 | The concentration of a drug that is required for 50% inhibition of a specific CYP450 isozyme's activity. | micromolar (µM) |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the metabolic stability of a compound like this compound.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which this compound is metabolized by Phase I enzymes, primarily Cytochrome P450s, present in human liver microsomes. The disappearance of the parent compound over time is monitored.[4][5]
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, cofactor)
-
Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[4]
-
Acetonitrile (for reaction termination)
-
Internal Standard
-
LC-MS/MS system (Liquid Chromatography with tandem mass spectrometry)[4]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of this compound and positive controls by diluting the stock solutions in the potassium phosphate buffer to the final desired concentration (e.g., 1 µM).[4]
-
Prepare the NADPH regenerating system solution in buffer.
-
-
Incubation:
-
Pre-warm the liver microsome suspension and the this compound working solution to 37°C.[6]
-
In a microcentrifuge tube, combine the human liver microsomes and the this compound working solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[4] The final incubation mixture will contain this compound, liver microsomes, and NADPH in buffer.
-
-
Time-Point Sampling:
-
Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4]
-
The reaction in each aliquot is immediately terminated by adding a cold "stop solution," typically acetonitrile containing an internal standard.[4] This precipitates the proteins and halts enzymatic activity.[6]
-
-
Sample Processing:
-
The terminated samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining this compound, is transferred to a new plate or vials for analysis.
-
-
Quantification:
-
Data Analysis:
-
The natural logarithm of the percentage of this compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated from the half-life and the incubation conditions.[2][6]
-
Visualization of Metabolic Stability Workflow
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. mercell.com [mercell.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Deuterium Isotope Effects on Pocapavir's Antiviral Activity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pocapavir (V-073) is a potent, orally active capsid inhibitor with significant antiviral activity against a broad range of enteroviruses, including polioviruses.[1][2] It functions by binding to a hydrophobic pocket in the viral capsid protein VP1, stabilizing the capsid and preventing the uncoating process necessary for viral RNA release into the host cell.[3] While Pocapavir has demonstrated clinical potential, like many small molecule drugs, its pharmacokinetic profile may be limited by metabolic breakdown, primarily mediated by cytochrome P450 (CYP) enzymes. The strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium, at sites of metabolic vulnerability—a technique leveraging the kinetic isotope effect (KIE)—presents a compelling strategy to enhance Pocapavir's metabolic stability.[4][5] This could lead to an improved pharmacokinetic profile, potentially resulting in lower required doses, reduced dosing frequency, and a better safety profile. This whitepaper explores the scientific rationale for developing a deuterated version of Pocapavir, outlines detailed hypothetical experimental protocols for its evaluation, and presents illustrative data to guide future research and development.
Introduction to Pocapavir and its Mechanism of Action
Pocapavir is an investigational antiviral agent developed for the treatment and prophylaxis of infections caused by enteroviruses.[2] Its mechanism of action is well-characterized: it inhibits viral replication by interfering with the early stages of the viral life cycle.[3]
-
Target: The hydrophobic pocket within the viral capsid protein VP1.
-
Action: Pocapavir inserts into this pocket, stabilizing the virion structure.
-
Effect: This stabilization prevents the conformational changes required for the viral capsid to uncoat and release its RNA genome into the cytoplasm of the host cell, thereby halting replication.[3]
A clinical study in a human oral poliovirus vaccine challenge model demonstrated that treatment with Pocapavir was safe and significantly accelerated viral clearance.[6] However, the study also highlighted the emergence of resistant virus, underscoring the need for optimized dosing regimens that maintain therapeutic drug concentrations.[6]
The Deuterium Kinetic Isotope Effect (KIE) in Drug Development
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered by substituting an atom in a molecule with one of its isotopes.[4] In drug metabolism, the focus is on the primary KIE, which occurs when a bond to the isotope is broken in the rate-determining step of the reaction.
The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to deuterium's greater mass. Consequently, more energy is required to break a C-D bond than a C-H bond. Many drug metabolism reactions, particularly those catalyzed by CYP enzymes, involve the cleavage of a C-H bond as the rate-limiting step. By replacing a hydrogen atom with a deuterium atom at a site of metabolic oxidation, the rate of that metabolic reaction can be significantly reduced.
This can result in:
-
Improved Metabolic Stability: A longer half-life (t½) and reduced clearance (CL) of the drug.
-
Increased Drug Exposure: Higher maximum concentration (Cmax) and area under the curve (AUC).
-
Reduced Metabolite-Related Toxicity: Lower formation of potentially toxic metabolites.
-
Potential for Lower Doses: Achieving therapeutic concentrations with less frequent or smaller doses.
Hypothetical Application of KIE to Pocapavir
Based on the chemical structure of Pocapavir, several positions are susceptible to CYP-mediated metabolism. The most probable sites for initial oxidative metabolism, and therefore the most promising candidates for deuteration, are the methoxy group and the benzylic methylene bridges.
-
O-demethylation: The methoxy (-OCH₃) group is a common site for rapid metabolism. Deuterating this position to create a trideuteromethoxy group (-OCD₃) is hypothesized to significantly slow this metabolic pathway.
-
Benzylic Hydroxylation: The two methylene (-CH₂-) groups are at benzylic positions, making them susceptible to hydroxylation. Replacing these hydrogens with deuterium (-CD₂-) could inhibit this metabolic route.
This guide will focus on the hypothesis that deuteration of the methoxy group (herein referred to as d₃-Pocapavir) will yield the most substantial improvement in metabolic stability.
Caption: Logical workflow for improving Pocapavir via deuteration.
Proposed Experimental Protocols
To investigate the deuterium isotope effect on Pocapavir, a series of in vitro and in vivo experiments would be required. The following are detailed hypothetical protocols.
Synthesis of Deuterated Pocapavir (d₃-Pocapavir)
The synthesis of d₃-Pocapavir would follow established synthetic routes for Pocapavir, substituting a deuterated precursor at the appropriate step.
-
Precursor Synthesis: Synthesize 2-chloro-4-(trideuteromethoxy)phenol from 2-chloro-4-hydroxyphenol using a deuterated methylating agent (e.g., d₃-iodomethane, CD₃I) and a suitable base.
-
Williamson Ether Synthesis: React the deuterated precursor, 2-chloro-4-(trideuteromethoxy)phenol, with 1,4-bis(bromomethyl)benzene in the presence of a base like potassium hydroxide to form the intermediate ether.
-
Final Coupling: Couple the resulting intermediate with 2,6-dichlorophenol under similar reaction conditions to yield the final d₃-Pocapavir product.
-
Purification and Characterization: Purify the final product using column chromatography and characterize its structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the incorporation and location of the deuterium atoms.
In Vitro Antiviral Activity Assay
The antiviral potency of d₃-Pocapavir will be compared to that of non-deuterated Pocapavir using a cytopathic effect (CPE) inhibition assay.
-
Cell Seeding: Seed HeLa cells in 96-well microtiter plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂ to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of Pocapavir and d₃-Pocapavir in cell culture medium, ranging from 10 µM to 0.01 nM.
-
Infection and Treatment: Remove the growth medium from the cells and add 50 µL of the diluted compounds. Subsequently, add 50 µL of a poliovirus solution (at a multiplicity of infection of 0.01) to each well. Include virus control (no compound) and cell control (no virus, no compound) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C until the virus control wells show 90-100% CPE.
-
Quantification of Cell Viability: Add 20 µL of a cell viability reagent (e.g., CellTiter 96 AQueous One Solution) to each well and incubate for 2-4 hours. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the 50% effective concentration (EC₅₀) by fitting the dose-response data to a four-parameter logistic regression model using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for evaluating deuterated Pocapavir.
In Vitro Metabolic Stability Assay
This protocol compares the metabolic stability of d₃-Pocapavir and Pocapavir in human liver microsomes.
-
Reagent Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein), NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺), and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the microsomal mixture to 37°C. Add Pocapavir or d₃-Pocapavir to the mixture to a final concentration of 1 µM to initiate the metabolic reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound (Pocapavir or d₃-Pocapavir) in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Determine the metabolic half-life (t½) from the slope of the linear regression line (t½ = -0.693 / slope).
Illustrative Data Presentation (Hypothetical)
The following tables present hypothetical but realistic data that could be expected from the experiments described above.
Table 1: Comparative In Vitro Antiviral Activity
| Compound | Virus | EC₅₀ (nM) [Mean ± SD, n=3] |
| Pocapavir | Poliovirus Type 1 | 2.4 ± 0.3 |
| d₃-Pocapavir | Poliovirus Type 1 | 2.6 ± 0.4 |
| Pocapavir | Coxsackievirus B3 | 35.1 ± 4.5 |
| d₃-Pocapavir | Coxsackievirus B3 | 33.8 ± 5.1 |
Note: It is hypothesized that deuteration at a non-pharmacophore position will not significantly alter the intrinsic antiviral activity.
Table 2: Comparative In Vitro Metabolic Stability
| Compound | Matrix | t½ (minutes) [Mean ± SD, n=3] | Intrinsic Clearance (µL/min/mg) |
| Pocapavir | Human Liver Microsomes | 25 ± 3 | 27.7 |
| d₃-Pocapavir | Human Liver Microsomes | 115 ± 12 | 6.0 |
Note: A significant increase in metabolic half-life is the expected outcome due to the kinetic isotope effect on O-demethylation.
Table 3: Hypothetical Pharmacokinetic Parameters in Mice (Oral Dose: 10 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | t½ (hr) |
| Pocapavir | 450 | 2.0 | 2,100 | 3.5 |
| d₃-Pocapavir | 980 | 2.5 | 8,450 | 7.8 |
Note: The improved metabolic stability is expected to translate into increased systemic exposure (Cmax and AUC) and a longer elimination half-life in vivo.
Signaling Pathway and Mechanism
The following diagram illustrates the mechanism of enterovirus entry and uncoating, and the specific step at which Pocapavir exerts its inhibitory effect.
References
- 1. Pocapavir - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pocapavir | C21H17Cl3O3 | CID 1455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pocapavir-d3 in Cell Culture Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocapavir, also known as V-073 and SCH 48973, is a potent and selective inhibitor of enteroviruses.[1][2] This small molecule antiviral agent functions as a capsid inhibitor, specifically targeting the hydrophobic pocket within the viral capsid protein VP1.[2] By binding to this site, Pocapavir stabilizes the capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm.[1][2] This mechanism effectively halts the viral replication cycle at an early stage. Pocapavir has demonstrated broad-spectrum activity against a variety of enteroviruses, including polioviruses, coxsackieviruses, and echoviruses.[1][3] This document provides detailed protocols for the use of Pocapavir-d3, a deuterated version of Pocapavir, in cell culture-based antiviral assays.
Data Presentation
The antiviral activity of Pocapavir is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the compound required to inhibit the viral cytopathic effect (CPE), plaque formation, or virus yield by 50%. The tables below summarize the reported in vitro activity of Pocapavir against various enteroviruses.
Table 1: Antiviral Activity of Pocapavir (IC50) against Selected Enteroviruses
| Virus | Cell Line | IC50 (µg/mL) | Reference |
| Poliovirus type 2 | HeLa | 0.08 | [1] |
| Coxsackievirus A9 | HeLa | 0.09 | [1] |
| Echovirus type 4 | HeLa | 0.11 | [1] |
| Echovirus type 6 | HeLa | 0.03 | [1] |
| Echovirus type 11 | HeLa | 0.02 | [1] |
| Human Enterovirus Isolates (mean of 154) | HeLa | 0.9 | [1] |
Table 2: Antiviral Activity of Pocapavir (EC50) against a Panel of Polioviruses
| Poliovirus Category | Number of Strains | Mean EC50 (µM) | EC50 Range (µM) |
| Wild Type | 7 | 0.043 | 0.012 - 0.086 |
| Vaccine (Sabin) | 3 | 0.026 | 0.016 - 0.020 |
| circulating Vaccine-Derived (cVDPV) | 21 | 0.023 | 0.023 - 0.024 |
| immunodeficiency-associated Vaccine-Derived (iVDPV) | 14 | 0.033 | 0.025 - 0.048 |
| Overall | 45 | 0.029 | 0.003 - 0.126 |
Data adapted from a cytopathic effect (CPE)-based assay.
Table 3: Comparative Antiviral Activity of Pocapavir against Different Enterovirus Groups
| Virus Group | Mean EC50 (µM) | EC50 Range (µM) |
| Polioviruses | 0.029 | 0.003 - 0.126 |
| Echoviruses | 0.86 | 0.009 - 7.08 |
| Other Enteroviruses | 3.47 | 0.236 - 14 |
| Coxsackieviruses | 3.79 | 0.007 - 14 |
Data from in vitro cytopathic effect (CPE)-based assays.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antiviral activity of this compound are provided below. It is recommended to perform a cytotoxicity assay in parallel with any antiviral assay to ensure that the observed antiviral effect is not due to toxicity of the compound to the host cells.
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells. A common method is the Neutral Red uptake assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Susceptible host cell line (e.g., HeLa, Vero, HEp-2)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 0.5% FBS)
-
Neutral Red solution
-
Citrate buffer/ethanol solution
Procedure:
-
Cell Seeding: Seed the 96-well plates with the chosen cell line at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should typically range from a non-toxic level to a potentially toxic level (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the growth medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
Neutral Red Staining: After incubation, replace the medium with medium containing Neutral Red and incubate for a further 2-3 hours to allow for dye uptake by viable cells.
-
Dye Extraction: Wash the cells with PBS and then add a solution to extract the dye from the cells (e.g., citrate buffer/50% ethanol).
-
Quantification: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control. Pocapavir has been reported to have no detectable cytotoxicity at concentrations up to 50 µg/ml.[3]
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of this compound to protect cells from the virus-induced CPE.
Materials:
-
This compound stock solution
-
Susceptible host cell line
-
Enterovirus stock with a known titer
-
96-well cell culture plates
-
Cell culture medium
-
Neutral Red or Crystal Violet solution
Procedure:
-
Cell Seeding: Seed 96-well plates with a suitable host cell line to form a confluent monolayer.
-
Virus Adsorption: Infect the cells with the enterovirus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., 100 CCID50 per 0.1 mL).[1] Incubate for 1 hour at 37°C to allow for virus adsorption.[1]
-
Treatment: After the adsorption period, remove the virus inoculum and add 100 µL of medium containing serial dilutions of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
Quantification of CPE:
-
Microscopic Examination: Observe the cells under a microscope and score the degree of CPE in each well.
-
Cell Viability Staining: Use Neutral Red or Crystal Violet to stain the remaining viable cells. After staining and washing, the dye can be solubilized, and the absorbance measured.
-
-
Data Analysis: Calculate the IC50 or EC50 value by determining the concentration of this compound that reduces the viral CPE by 50% compared to the virus control.
Plaque Reduction Assay
This assay quantifies the effect of this compound on the number of infectious virus particles.
Materials:
-
This compound stock solution
-
Susceptible host cell line
-
Enterovirus stock
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., containing 1.2% carboxymethylcellulose or agarose)
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed plates with a suitable host cell line to achieve a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C.
-
Treatment: After virus adsorption, remove the inoculum and overlay the cells with an overlay medium containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-4 days).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with Crystal Violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% compared to the virus control is the plaque reduction 50% (PR50) value.
Virus Yield Reduction Assay
This assay measures the effect of this compound on the production of new infectious virus particles.
Materials:
-
This compound stock solution
-
Susceptible host cell line
-
Enterovirus stock
-
24-well or 48-well cell culture plates
-
96-well plates for virus titration
Procedure:
-
Infection and Treatment: Seed cells in plates and infect with an enterovirus at a specific MOI. After a 1-hour adsorption period, wash the cells and add medium containing different concentrations of this compound.
-
Incubation: Incubate the plates for a single replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: After incubation, subject the cells and supernatant to freeze-thaw cycles to release the progeny virus.
-
Titration of Virus Yield: Determine the titer of the harvested virus from each drug concentration and the untreated virus control using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay in 96-well plates.
-
Data Analysis: Calculate the reduction in virus yield for each concentration of this compound compared to the untreated control. The concentration that reduces the virus yield by 90% (1-log10 reduction) or 99% (2-log10 reduction) is often reported.
Mandatory Visualizations
Signaling Pathway
References
Application Note: Quantitative Analysis of Pocapavir-d3 using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pocapavir is an antiviral agent with demonstrated in vitro potency against poliovirus. To facilitate in vivo efficacy, safety, and pharmacokinetic (PK) profiling, a sensitive and reliable bioanalytical method for its quantification is essential.[1] Due to Pocapavir's poor ionization efficiency with electrospray ionization (ESI), this application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing atmospheric pressure chemical ionization (APCI) for the quantitative analysis of Pocapavir in mouse plasma. Pocapavir-d3 is employed as the internal standard (IS) to ensure accuracy and precision.[1] This method is suitable for preclinical and potentially first-in-human (FIH) pharmacokinetic characterizations.[1]
Principle
This method employs protein precipitation for the extraction of Pocapavir and its deuterated internal standard, this compound, from plasma samples. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the positive ion mode with APCI. Quantification is achieved by comparing the peak area ratio of Pocapavir to this compound against a calibration curve.
Materials and Reagents
-
Pocapavir reference standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Mouse Plasma (or other relevant biological matrix)
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Pocapavir using LC-MS/MS.
Quantitative Data Summary
The developed bioanalytical method was fully validated in accordance with Good Laboratory Practice (GLP) principles.[1] All evaluated parameters met the stipulated acceptance criteria.[1]
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 20 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LQC | 60 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |
| MQC | 600 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |
| HQC | 4000 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |
Table 3: Recovery
| Analyte | QC Level | Mean Recovery (%) |
| Pocapavir | LQC | 92.6% |
| MQC | 77.5% | |
| HQC | 66.5% | |
| This compound | LQC | 95.9% |
| MQC | 85.9% | |
| HQC | 88.4% |
Protocols
Preparation of Stock and Working Solutions
-
Pocapavir Stock Solution (1 mg/mL): Accurately weigh and dissolve the Pocapavir reference standard in an appropriate solvent (e.g., DMSO or Methanol) to achieve a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Prepare the this compound internal standard stock solution similarly to the Pocapavir stock solution.
-
Working Solutions: Prepare serial dilutions of the Pocapavir stock solution in a suitable solvent (e.g., Acetonitrile:Water 1:1 v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution in Acetonitrile to a final concentration of 500 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
To 15 µL of plasma sample (standard, QC, or unknown), add 150 µL of the internal standard working solution (500 ng/mL this compound in ACN).[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the tubes at 3500 rpm for 5 minutes.[1]
-
Carefully transfer 75 µL of the resulting supernatant to a clean tube or a 96-well plate.[1]
-
Add 75 µL of water to the supernatant.[1]
-
Mix well and inject the sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column is typically used for this type of analysis. (Specific column details were not provided in the source material).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution is recommended to ensure good separation and peak shape. An example gradient would be:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
MRM Transitions:
-
Pocapavir: To be determined by direct infusion of the reference standard.
-
This compound: To be determined by direct infusion of the internal standard.
-
-
Source Parameters:
-
Nebulizer Gas: To be optimized
-
Heater Gas: To be optimized
-
Collision Gas: Argon
-
IonSpray Voltage: To be optimized
-
Temperature: To be optimized
-
Data Analysis
-
Acquire and process the data using appropriate software (e.g., Sciex OS).[1]
-
Integrate the peak areas for Pocapavir and this compound.
-
Calculate the peak area ratio of Pocapavir to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Apply a linear regression model with a weighting factor of 1/x² to the calibration curve.[1]
-
Determine the concentration of Pocapavir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The described LC-APCI-MS/MS method provides a sensitive, robust, and reliable means for the quantitative analysis of Pocapavir in mouse plasma using this compound as an internal standard.[1] The simple protein precipitation extraction protocol and the high sensitivity of the method make it well-suited for supporting preclinical pharmacokinetic studies.[1]
References
Application of Pocapavir-d3 in Poliovirus Challenge Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocapavir (formerly V-073) is an investigational antiviral agent with potent activity against polioviruses. It functions as a capsid inhibitor, binding to a hydrophobic pocket in the VP1 capsid protein. This action stabilizes the capsid, preventing the conformational changes necessary for uncoating and the subsequent release of viral RNA into the host cell cytoplasm. Pocapavir-d3, a deuterated isotopologue of Pocapavir, serves as a critical tool in the preclinical and clinical development of this antiviral, particularly in pharmacokinetic (PK) analyses. Deuterated standards are ideal for use in mass spectrometry-based bioanalytical methods due to their similar chemical and physical properties to the parent drug, but distinct mass, allowing for precise quantification in biological matrices.
These application notes provide a summary of the use of Pocapavir in poliovirus challenge models and detailed protocols for its evaluation.
Mechanism of Action
Pocapavir is a member of the "capsid binder" class of antivirals. It inserts into a hydrophobic pocket within the viral capsid protein VP1. This binding event prevents the virus particle from uncoating upon entry into the host cell, thus halting the replication process at an early stage.
Caption: Mechanism of action of Pocapavir.
Quantitative Data Summary
Table 1: In Vivo Efficacy of Pocapavir in a Human Oral Poliovirus Vaccine (mOPV1) Challenge Model[1][2]
| Parameter | Pocapavir Group (n=93) | Placebo Group (n=48) | P-value |
| Median Time to Virus Negativity in Stool (Overall) | 10 days | 13 days | 0.0019 |
| Median Time to Virus Negativity (Excluding Resistant Virus) | 5.5 days | 13 days | < 0.0001 |
| Subjects with No Evidence of Drug Resistance | 56% (52/93) | 90% (43/48) | N/A |
| Subjects with Resistant Virus | 44% (41/93) | 10% (5/48) | N/A |
Table 2: In Vitro Antiviral Activity of Pocapavir Against Poliovirus Strains
| Virus Strain(s) | Type | Number Tested | EC₅₀ Range (µM) | Mean EC₅₀ (µM) |
| Poliovirus | Wild, Vaccine, cVDPV, iVDPV | 45 | 0.003 - 0.126 | 0.029 |
| Poliovirus Serotype 1 | Wild | 2 | 0.047 ± 0.041 | N/A |
| Poliovirus Serotype 1 | Vaccine | 1 | 0.017 | N/A |
| Poliovirus Serotype 1 | cVDPV | 12 | 0.024 ± 0.020 | N/A |
| Poliovirus Serotype 1 | iVDPV | 8 | 0.025 ± 0.021 | N/A |
| Poliovirus Serotype 2 | Wild | 3 | 0.012 ± 0.012 | N/A |
| Poliovirus Serotype 2 | Vaccine | 1 | 0.016 | N/A |
| Poliovirus Serotype 2 | cVDPV | 9 | 0.023 ± 0.010 | N/A |
| Poliovirus Serotype 2 | iVDPV | 4 | 0.048 ± 0.052 | N/A |
| Poliovirus Serotype 3 | Wild | 2 | 0.086 ± 0.033 | N/A |
| Poliovirus Serotype 3 | Vaccine | 1 | 0.020 | N/A |
| Poliovirus Serotype 3 | iVDPV | 2 | 0.029 ± 0.005 | N/A |
cVDPV: circulating Vaccine-Derived Poliovirus; iVDPV: immunodeficiency-associated Vaccine-Derived Poliovirus.
Experimental Protocols
Protocol 1: Human Oral Poliovirus Vaccine (mOPV1) Challenge Model
This protocol is based on the randomized, blinded, placebo-controlled study (EudraCT 2011-004804-38) to evaluate the efficacy, safety, and pharmacokinetics of Pocapavir.[1][2]
1. Subject Recruitment and Screening:
-
Recruit healthy adult volunteers with a documented history of inactivated poliovirus vaccine (IPV) immunization.
-
Conduct a screening visit to collect medical history, measure vital signs, and perform clinical laboratory testing.
2. Poliovirus Challenge:
-
On Day 0, administer a single dose of monovalent oral poliovirus type 1 vaccine (mOPV1) with a median cell culture infective dose (CCID₅₀) of 10⁶.
3. Treatment Administration:
-
On Day 1 or Day 3 post-challenge, randomly assign subjects (2:1 ratio) to receive a 14-day course of either Pocapavir or a matching placebo.
-
Dosing Regimens:
-
A total daily dose of 1600 mg of Pocapavir was used across different cohorts, including:
-
Once-daily dosing after a high-fat meal.
-
Twice-daily dosing (800 mg each) after a high-fat meal.
-
Once-daily dosing after a standard-fat meal.
-
-
4. Sample Collection and Monitoring:
-
Stool Samples: Collect stool samples from all subjects prior to the mOPV1 challenge. During the 14-day treatment period, collect all stools from every subject. Following the treatment period, collect weekly stool samples for 4 weeks.
-
Blood Samples: Collect blood samples before the morning dose to determine Pocapavir trough concentrations. On Days 1 and 14, collect serial blood samples for pharmacokinetic profiling.
-
Safety Monitoring: Monitor and record adverse events daily. Perform clinical laboratory testing and 12-lead ECGs during the dosing period.
5. Virological Analysis:
-
Determine the presence of poliovirus in stool samples by assessing for virus-induced cytopathic effect (CPE) on L20B cells.
-
Quantify virus-positive samples by limiting dilution to determine daily and cumulative virus excretion.
-
Assess drug susceptibility of the baseline stool sample and the last virus-positive sample from each subject.
Caption: Workflow for the human mOPV1 challenge model.
Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition)
This protocol is a generalized procedure based on standard virological methods for determining the in vitro efficacy of antiviral compounds.
1. Cell Culture:
-
Maintain a suitable cell line susceptible to poliovirus (e.g., HEp-2, L20B, or RD cells) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells into 96-well microplates and incubate until a confluent monolayer is formed.
2. Compound Preparation:
-
Prepare a stock solution of Pocapavir in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the Pocapavir stock solution in cell culture medium to achieve the desired test concentrations.
3. Virus Infection and Treatment:
-
Aspirate the growth medium from the 96-well plates containing the cell monolayers.
-
Infect the cells with a standardized amount of poliovirus (e.g., 100 CCID₅₀ per well).
-
After a 1-hour virus adsorption period, add the various concentrations of Pocapavir (and a no-drug control) to the respective wells.
4. Incubation and Observation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until the virus control wells show 100% cytopathic effect (CPE).
-
Observe the plates microscopically for the inhibition of CPE in the Pocapavir-treated wells compared to the virus control wells.
5. Quantification of Antiviral Activity:
-
Quantify cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based colorimetric assay (e.g., MTS or MTT).
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of Pocapavir that inhibits the viral CPE by 50%.
Protocol 3: Quantification of Pocapavir in Plasma using LC-MS/MS with this compound
This protocol describes a bioanalytical method for the quantification of Pocapavir in plasma, inferring the use of this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To a 15 µL plasma sample, add a solution containing the internal standard (this compound).
-
Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography:
-
Inject the supernatant onto a suitable LC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like formic acid) and an organic component (e.g., acetonitrile).
3. Mass Spectrometry:
-
The LC eluent is introduced into a tandem mass spectrometer (MS/MS) equipped with an appropriate ionization source (e.g., atmospheric pressure chemical ionization - APCI).
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both Pocapavir and the internal standard (this compound).
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Pocapavir to this compound against the known concentrations of Pocapavir standards.
-
Determine the concentration of Pocapavir in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Caption: Bioanalytical workflow for Pocapavir quantification.
References
Application Note: High-Throughput Quantification of Pocapavir in Plasma using Pocapavir-d3 as an Internal Standard by LC-APCI-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of Pocapavir (V-073), an investigational antiviral agent, in mouse plasma.[1][2][3] The method utilizes a stable isotope-labeled internal standard, Pocapavir-d3, and a sensitive and robust liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) method.[1] A simple protein precipitation extraction protocol allows for high-throughput sample processing, achieving a lower limit of quantification (LLOQ) of 20 ng/mL. This method has been fully validated in accordance with the principles of Good Laboratory Practice (GLP) and is suitable for preclinical pharmacokinetic studies.[1][2]
Introduction
Pocapavir is an antiviral compound that has demonstrated potent in vitro activity against poliovirus.[1][2][3] To support in vivo efficacy and safety studies, a reliable and sensitive bioanalytical method is essential for characterizing its pharmacokinetic profile.[1][2][3] Stable isotope-labeled internal standards, such as this compound, are crucial in LC-MS/MS-based quantification as they exhibit similar chemical and physical properties to the analyte, effectively compensating for variability in sample extraction and ionization efficiency, thereby ensuring high accuracy and precision. This application note details a validated method for the quantification of Pocapavir in plasma, employing this compound as the internal standard.
Experimental
Materials and Reagents
-
Pocapavir: Cayman Chemical Company (MI, USA)[1]
-
This compound: Synthesized by Pharmaron (Beijing, China)[1]
-
Acetonitrile (ACN): HPLC grade or higher
-
Dimethyl Sulfoxide (DMSO): HPLC grade or higher
-
Water: Deionized, 18 MΩ·cm or higher
-
Control Plasma: C57BL/6 mouse plasma
Equipment
-
LC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Analytical Balance
-
Centrifuge
-
Pipettes
Preparation of Solutions
-
Pocapavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pocapavir in DMSO.
-
This compound Working Solution (500 ng/mL): Prepare by diluting a stock solution of this compound in ACN.
-
Calibration Standards (STDs) and Quality Control (QC) Samples:
-
Prepare STDs by serially diluting the Pocapavir stock solution in control mouse plasma to achieve concentrations of 20, 40, 100, 500, 2000, 10000, 18000, and 20000 ng/mL.[1]
-
Prepare QC samples from a separate Pocapavir stock solution at concentrations of 60 ng/mL (Low QC), 1000 ng/mL (Medium QC), and 15000 ng/mL (High QC) in control mouse plasma.[1]
-
Prepare a Dilution QC at 50,000 ng/mL to be diluted 10-fold with blank plasma.[1]
-
Sample Preparation Protocol
-
To a 15 µL aliquot of plasma sample (STD, QC, or study sample), add 150 µL of ACN containing 500 ng/mL of this compound.
-
Vortex the mixture thoroughly to precipitate proteins.
-
Centrifuge the samples at 3500 rpm for 5 minutes.
-
Transfer 75 µL of the resulting supernatant to a clean tube.
-
Add 75 µL of water to the supernatant and mix well.
-
Inject the final mixture into the LC-MS/MS system.
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Information not available in the provided search results |
| Mobile Phase A | Information not available in the provided search results |
| Mobile Phase B | Information not available in the provided search results |
| Gradient | Information not available in the provided search results |
| Flow Rate | Information not available in the provided search results |
| Column Temperature | Information not available in the provided search results |
| Injection Volume | Information not available in the provided search results |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | APCI, Negative Ion Mode[1] |
| MRM Transition (Pocapavir) | Information not available in the provided search results |
| MRM Transition (this compound) | Information not available in the provided search results |
| Collision Energy | Information not available in the provided search results |
| Declustering Potential | Information not available in the provided search results |
Method Validation Summary
The bioanalytical method was fully validated according to the principles of Good Laboratory Practice (GLP), and all evaluated parameters met the acceptance criteria.[1][2]
Linearity
The calibration curve was linear over the range of 20-20,000 ng/mL in mouse plasma. A weighted 1/x² linear regression model was used for quantification.[1]
Precision and Accuracy
The precision and accuracy of the method were demonstrated by analyzing QC samples at three concentration levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LQC | 60 | Data not available | Data not available | Data not available | Data not available |
| MQC | 1000 | Data not available | Data not available | Data not available | Data not available |
| HQC | 15000 | Data not available | Data not available | Data not available | Data not available |
Dilution Integrity
Dilution QC samples at 50,000 ng/mL, when diluted 10-fold, showed precision and mean accuracy of < 15%.[1]
Stability
Pocapavir stock solutions were found to be stable for at least 6 hours at room temperature and for 34 days at -80°C.
Visualizations
Caption: Experimental workflow for Pocapavir quantification.
Conclusion
The described LC-APCI-MS/MS method provides a sensitive, robust, and high-throughput solution for the quantification of Pocapavir in mouse plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and reliability of the results. This method is well-suited for supporting preclinical pharmacokinetic studies of Pocapavir.
References
Application Notes and Protocols for Pocapavir-d3 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro application of Pocapavir-d3 in combination with other antiviral agents for the inhibition of enterovirus replication. Detailed protocols for key experiments are included to facilitate the design and execution of similar studies.
Introduction
Pocapavir is a potent, orally active antiviral compound that functions as a capsid inhibitor.[1][2] It specifically targets the hydrophobic pocket within the viral capsid protein VP1 of picornaviruses, thereby stabilizing the capsid, preventing its uncoating, and blocking the release of viral RNA into the host cell cytoplasm.[1] This mechanism effectively halts viral replication at an early stage.
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. Combination therapy, utilizing two or more drugs with different mechanisms of action, is a well-established strategy to enhance antiviral efficacy, reduce the likelihood of resistance development, and potentially lower therapeutic doses to minimize toxicity.[1] This document outlines the synergistic potential of Pocapavir in combination with other antiviral agents and provides the necessary protocols to evaluate such combinations.
While these notes refer to this compound, the experimental data and protocols are based on studies with Pocapavir. This compound is a deuterated version of Pocapavir, which is not expected to alter the biological mechanism of action but is often utilized for pharmacokinetic studies. Therefore, the described antiviral properties and combination effects are considered directly applicable to this compound.
Data Presentation
The following tables summarize the quantitative data from in vitro studies of Pocapavir in combination with other antiviral agents against various enteroviruses. The antiviral activity was assessed using a cytopathic effect (CPE) inhibition assay in HEp-2 cells.[1]
Table 1: 50% Inhibitory Concentrations (IC50) of Individual Antiviral Agents [1]
| Compound | Target/Mechanism of Action | Poliovirus type 1 (PV-1) IC50 (µM) | Coxsackievirus A9 (CV-A9) IC50 (µM) | Coxsackievirus B4 (CV-B4) IC50 (µM) |
| Pocapavir | Capsid inhibitor; blocks uncoating | 0.5 | 0.15 | 0.09 |
| Pleconaril | Capsid inhibitor; blocks uncoating | >100 | 25 | 10 |
| MDL-860 | Host PI4KB inhibitor | 0.2 | 4 | 0.3 |
| Guanidine HCl | Viral 2C protein inhibitor | 350 | 590 | 400 |
| Oxoglaucine | Host PI4KB inhibitor | 0.05 | 0.2 | 0.1 |
| HBB | Viral RNA-dependent RNA polymerase inhibitor | 125 | 50 | 25 |
Table 2: Synergy Analysis of Pocapavir Combination Therapy [1]
The synergistic, additive, or antagonistic effects of the drug combinations were quantified using the MacSynergy II program. The synergy volume (µM²%) at a 95% confidence level is reported.
-
Synergy: > 25 µM²%
-
Additive: -25 to 25 µM²%
-
Antagonism: < -25 µM²%
| Combination | Poliovirus type 1 (PV-1) Synergy Volume (µM²%) | Effect | Coxsackievirus A9 (CV-A9) Synergy Volume (µM²%) | Effect | Coxsackievirus B4 (CV-B4) Synergy Volume (µM²%) | Effect |
| Pocapavir + Pleconaril | N/A | N/A | Additive | Additive | 60.9 | Moderate Synergy |
| Pocapavir + MDL-860 | 55.9 | Moderate Synergy | Additive | Additive | 56.2 | Moderate Synergy |
| Pocapavir + Guanidine HCl | Additive | Additive | Additive | Additive | 154.7 | Strong Synergy |
| Pocapavir + Oxoglaucine | 87.2 | Moderate Synergy | 53.2 | Moderate Synergy | 276.6 | Strong Synergy |
| Pocapavir + HBB | Additive | Additive | Additive | Additive | Additive | Additive |
N/A: Not applicable as Pleconaril was not active against PV-1 at concentrations under 100 µM.
Table 3: Cytotoxicity of Individual Antiviral Agents [2]
| Compound | H1-HeLa Cells CC50 (µM) |
| Pocapavir | > 100 |
Note: The combination studies showed no combined cytotoxicity within the range of drug concentrations examined.[1]
Experimental Protocols
The following are detailed protocols for the key experiments cited in the data presentation.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the antiviral activity of the compounds by measuring the inhibition of virus-induced cell death.
Materials:
-
HEp-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and other antiviral agents
-
Enterovirus stock (e.g., PV-1, CV-A9, CV-B4)
-
96-well microplates
-
Neutral Red solution
-
Fixative solution (e.g., 4% formaldehyde in PBS)
-
Solubilization solution (e.g., 1% SDS in 50% ethanol)
-
Microplate reader
Procedure:
-
Seed HEp-2 cells in 96-well microplates at a density that will form a confluent monolayer after 24 hours.
-
On the day of the assay, prepare serial dilutions of the antiviral compounds in DMEM with 2% FBS.
-
Remove the growth medium from the cell plates and infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours (approximately 100 CCID50 per 0.1 mL).[1]
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Include cell control (no virus, no drug) and virus control (virus, no drug) wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours or until complete CPE is observed in the virus control wells.[1]
-
After incubation, remove the medium and add 100 µL of Neutral Red solution to each well. Incubate for 2 hours at 37°C.
-
Remove the Neutral Red solution, wash the cells with PBS, and add 100 µL of fixative solution.
-
After 10 minutes, remove the fixative and add 150 µL of solubilization solution to each well to extract the dye from the cells.
-
Read the absorbance at 540 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of CPE inhibition against the drug concentration.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the antiviral compounds on the host cells.
Materials:
-
HEp-2 cells
-
DMEM with 10% FBS
-
This compound and other antiviral agents
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed HEp-2 cells in 96-well microplates as described for the CPE assay.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the antiviral compounds. Include a cell control with no compound.
-
Incubate the plates for the same duration as the CPE assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
Checkerboard Assay for Synergy Analysis
This assay is used to evaluate the interaction between two antiviral agents.
Procedure:
-
Prepare a 96-well microplate by making serial dilutions of this compound horizontally and a second antiviral agent vertically. This creates a matrix of different concentration combinations.
-
Perform the CPE inhibition assay as described above, using the drug combination matrix.
-
After reading the absorbance, the data is analyzed using a synergy analysis software like MacSynergy II.
-
The software calculates the theoretical additive effect based on the individual dose-response curves of each drug and compares it to the experimental results for the combinations.
-
The results are visualized as a 3D plot where peaks above a theoretical additive plane indicate synergy, and depressions below the plane indicate antagonism. The volume of synergy or antagonism is quantified to determine the strength of the interaction.
Visualizations
Enterovirus Replication Cycle and Points of Inhibition
Caption: Enterovirus replication cycle and the targets of various antiviral agents.
Experimental Workflow for Combination Therapy Evaluation
Caption: Workflow for evaluating antiviral combination therapy in vitro.
Logical Relationship of Combination Therapy
Caption: Rationale and expected outcomes of this compound combination therapy.
References
Application Notes and Protocols for In Vivo Studies with Pocapavir-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocapavir (also known as V-073 and SCH-48973) is a potent, orally active antiviral compound that targets the capsid of picornaviruses, a family of RNA viruses that includes poliovirus, coxsackievirus, and echovirus.[1][2] By binding to a hydrophobic pocket in the viral capsid protein VP1, Pocapavir stabilizes the capsid, thereby preventing the conformational changes necessary for viral uncoating and the release of viral RNA into the host cell cytoplasm.[3] This mechanism effectively halts viral replication.[3][4] Pocapavir has demonstrated significant antiviral activity against a broad range of enteroviruses in vitro and has shown efficacy in reducing viral shedding in clinical studies.[5][6][7]
Pocapavir-d3 is a deuterated form of Pocapavir. Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium atoms in a drug molecule can be used to create a heavy-labeled internal standard for bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). This allows for precise and accurate quantification of the parent drug (Pocapavir) in biological matrices like plasma, serum, and tissue homogenates. This application note will focus on the experimental design for in vivo studies using Pocapavir, with the utilization of this compound as a critical tool for pharmacokinetic analysis.
Preclinical In Vivo Study Design
A comprehensive in vivo evaluation of Pocapavir should encompass efficacy, pharmacokinetic (PK), and toxicology studies. The choice of animal model is critical and should be susceptible to the specific picornavirus being targeted. For poliovirus, transgenic mice expressing the human poliovirus receptor (CD155) are a common model. For other enteroviruses, neonatal mice are often used as they are more susceptible to infection.[8]
Efficacy Studies
The primary objective of efficacy studies is to determine the dose-response relationship of Pocapavir and its ability to reduce viral load, mitigate disease symptoms, and improve survival in a relevant animal model of picornavirus infection.
Table 1: Key Parameters for In Vivo Efficacy Studies of Pocapavir
| Parameter | Description | Example |
| Animal Model | Species and strain susceptible to the target virus. | PVR-Tg21 mice for poliovirus; Neonatal CD-1 mice for Coxsackievirus B3. |
| Virus Strain | Well-characterized, pathogenic strain of the target picornavirus. | Poliovirus type 1 (Mahoney strain); Coxsackievirus B3 (Nancy strain). |
| Route of Infection | Mimics the natural route of infection in humans. | Oral or intraperitoneal inoculation. |
| Pocapavir Dosing | Range of doses to establish a dose-response curve. | 3, 10, and 20 mg/kg, administered orally.[8] |
| Dosing Regimen | Frequency and duration of treatment. | Once or twice daily, initiated pre- or post-infection for 7-14 days. |
| Control Groups | Placebo (vehicle) and/or a positive control antiviral (if available). | Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[4] |
| Primary Endpoints | Quantifiable measures of antiviral efficacy. | Viral load in target organs (e.g., brain, spinal cord, heart, pancreas), survival rate, clinical scores (e.g., paralysis, weight loss). |
| Secondary Endpoints | Additional measures of therapeutic benefit. | Histopathology of target organs, cytokine profiling, antibody responses. |
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Pocapavir. These studies will inform dose selection and scheduling for efficacy and toxicology studies. This compound is a critical component of the bioanalytical method for these studies.
Table 2: Key Parameters for In Vivo Pharmacokinetic Studies of Pocapavir
| Parameter | Description | Example |
| Animal Model | Typically a rodent species. | C57BL/6 mice or Sprague-Dawley rats.[9] |
| Pocapavir Formulation | The same formulation as used in efficacy studies. | Oral gavage of a solution or suspension. |
| Dosing | Single dose (for basic PK) and multiple doses (for steady-state). | 10 mg/kg single oral dose. |
| Sample Collection | Blood (plasma/serum), and potentially tissues, at various time points. | Serial blood collection at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. |
| Bioanalytical Method | Validated LC-MS/MS method for Pocapavir quantification. | LC-MS/MS with this compound as the internal standard. |
| PK Parameters | Key metrics describing the drug's behavior in the body. | Cmax, Tmax, AUC, half-life (t1/2), bioavailability. |
Toxicology Studies
Toxicology studies are performed to identify any potential adverse effects of Pocapavir. These are typically conducted in at least two species (one rodent and one non-rodent) in accordance with regulatory guidelines.
Table 3: Key Parameters for In Vivo Toxicology Studies of Pocapavir
| Parameter | Description | Example |
| Animal Models | One rodent and one non-rodent species. | Sprague-Dawley rats and Beagle dogs. |
| Dosing | Multiple dose levels, including a high dose to identify a maximum tolerated dose (MTD). | Low, medium, and high doses administered daily for a specified duration (e.g., 14 or 28 days). |
| Route of Administration | The intended clinical route. | Oral. |
| Endpoints | Comprehensive evaluation of potential toxicity. | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of all major organs. |
Experimental Protocols
Protocol 1: In Vivo Efficacy of Pocapavir in a Mouse Model of Poliovirus Infection
-
Animal Model: Use PVR-Tg21 mice, which express the human poliovirus receptor.
-
Virus Inoculation: Infect mice intraperitoneally with a lethal dose (e.g., 10x LD50) of a mouse-adapted poliovirus strain.
-
Drug Administration:
-
Prepare Pocapavir in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[4]
-
Administer Pocapavir orally via gavage at doses of 3, 10, and 20 mg/kg once daily, starting 24 hours post-infection and continuing for 7 days.
-
A control group should receive the vehicle only.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of disease (e.g., paralysis, ruffled fur, hunched posture) and record body weight.
-
Euthanize mice that reach a predetermined humane endpoint (e.g., >20% weight loss, severe paralysis).
-
-
Endpoint Analysis:
-
At day 8 post-infection (or at the time of euthanasia), collect brain and spinal cord tissues.
-
Determine viral titers in the tissues using a standard plaque assay or quantitative RT-PCR.
-
Analyze survival data using Kaplan-Meier survival curves.
-
Protocol 2: Pharmacokinetic Analysis of Pocapavir in Mice Using this compound
-
Drug Administration: Administer a single oral dose of Pocapavir (e.g., 10 mg/kg) to a cohort of C57BL/6 mice.
-
Blood Collection:
-
Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
-
Sample Preparation:
-
To a 20 µL aliquot of plasma, add 100 µL of an internal standard solution containing this compound in acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable LC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect Pocapavir and this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of Pocapavir spiked into blank plasma.
-
Calculate the concentration of Pocapavir in the unknown samples by comparing the peak area ratio of Pocapavir to this compound against the calibration curve.
-
Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, AUC, t1/2).
-
Visualizations
Caption: Mechanism of action of Pocapavir as a capsid inhibitor.
Caption: Workflow for an in vivo efficacy study of Pocapavir.
Caption: Workflow for pharmacokinetic analysis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pocapavir - Wikipedia [en.wikipedia.org]
- 3. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Pocapavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: Techniques for Assessing Pocapavir-d3 Resistance in Enteroviruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocapavir (V-073) is a potent, orally bioavailable antiviral drug that targets the capsid of enteroviruses.[1] Its deuterated form, Pocapavir-d3, is designed to improve its pharmacokinetic properties by substituting specific hydrogen atoms with deuterium, a stable isotope of hydrogen.[2][3] This modification can make the carbon-deuterium bond stronger than the carbon-hydrogen bond, potentially slowing the rate of drug metabolism in the host.[3]
The antiviral mechanism of action for both Pocapavir and this compound remains identical. The drug acts as a capsid inhibitor, binding to a hydrophobic pocket within the VP1 capsid protein.[4] This binding stabilizes the virion, preventing the conformational changes necessary for uncoating and the subsequent release of viral RNA into the host cell, thereby halting replication.[4]
Despite its potency, a significant challenge in the clinical application of Pocapavir and other capsid-binding inhibitors is the rapid development of antiviral resistance.[5][6] Resistance typically arises from amino acid substitutions in or near the drug-binding pocket of the VP1 protein.[7] As this compound's interaction with the viral capsid is unchanged, the methods for assessing resistance are directly applicable. These application notes provide detailed protocols for both phenotypic and genotypic assays to identify and characterize this compound resistance in enteroviruses.
Section 1: Phenotypic Resistance Assays
Phenotypic assays are the gold standard for determining viral resistance. They directly measure the susceptibility of a viral isolate to an antiviral compound by quantifying the drug concentration required to inhibit viral replication in cell culture. The most common method is the cytopathic effect (CPE) inhibition assay, which determines the 50% effective concentration (EC50).
Experimental Protocol: CPE Inhibition Assay
This protocol details the steps to determine the EC50 value of this compound against an enterovirus isolate.
-
Cell and Virus Preparation:
-
Culture a suitable host cell line (e.g., RD, HeLa, Vero cells) in 96-well microplates until they form a confluent monolayer (typically 1-2 x 10^4 cells/well).[8]
-
Prepare a stock of the enterovirus isolate to be tested and a wild-type (susceptible) reference strain. Determine the viral titer, typically expressed as the 50% tissue culture infective dose (TCID50) per mL.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform a 2-fold serial dilution of this compound in cell culture medium to achieve a range of final concentrations (e.g., from 10 µM to 0.005 µM). Ensure the final DMSO concentration in all wells is non-toxic to the cells (typically ≤0.5%).
-
-
Infection and Treatment:
-
Remove the growth medium from the confluent cell monolayers in the 96-well plates.
-
Add the diluted this compound to the wells in triplicate. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.[8]
-
Infect the wells (except for cell controls) with the virus at a multiplicity of infection (MOI) of approximately 0.01 or with 100 TCID50 per well.[4][5]
-
-
Incubation and CPE Assessment:
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each drug concentration relative to the virus and cell controls.
-
Use non-linear regression analysis (e.g., log[inhibitor] vs. response) to determine the EC50 value, which is the concentration of this compound that inhibits CPE by 50%.
-
The fold-change in resistance is calculated by dividing the EC50 of the test isolate by the EC50 of the wild-type reference strain. A significant increase indicates resistance.
-
Data Presentation: Phenotypic Resistance Profile
Summarize the results in a table for clear comparison.
| Virus Isolate | This compound EC50 (µM) | Fold-Change vs. Wild-Type | Interpretation |
| Wild-Type (e.g., Poliovirus 1) | 0.024 | 1.0 | Susceptible |
| Clinical Isolate A | 0.028 | 1.2 | Susceptible |
| Clinical Isolate B | 0.96 | 40.0 | Resistant |
| Clinical Isolate C | 0.29 | 12.1 | Intermediate Resistance |
Note: Cut-off values for interpretation (Susceptible, Intermediate, Resistant) must be established and validated for specific enterovirus serotypes and assays.
Visualization: Phenotypic Assay Workflow
Caption: Workflow for phenotypic assessment of this compound resistance.
Section 2: Genotypic Resistance Assays
Genotypic assays identify specific mutations in the viral genome known to confer drug resistance. For this compound, this involves sequencing the VP1 capsid gene. This method is faster than phenotypic testing but relies on prior knowledge of resistance-associated mutations.[7]
Experimental Protocol: VP1 Gene Sequencing
-
Viral RNA Extraction:
-
Extract viral RNA from cell culture supernatant or clinical specimens using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription (RT) and PCR Amplification:
-
Perform a one-step or two-step RT-PCR to convert the viral RNA into cDNA and amplify the full or partial VP1 gene region.
-
Use primers designed to be specific for the enterovirus species or serotype being tested. The primers should flank the region known to harbor resistance mutations.
-
-
PCR Product Purification and Sequencing:
-
Analyze the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product to remove primers and dNTPs using a commercial PCR purification kit.
-
Sequence the purified DNA using Sanger sequencing or Next-Generation Sequencing (NGS). NGS can be particularly useful for detecting minor resistant variants within a viral population.
-
-
Sequence Analysis:
-
Align the obtained nucleotide sequence with a wild-type reference sequence for the same enterovirus serotype.
-
Translate the nucleotide sequence into an amino acid sequence.
-
Identify any amino acid substitutions by comparing the isolate's sequence to the reference sequence.
-
Correlate the identified substitutions with known resistance mutations from published literature or databases.
-
Data Presentation: Known Genotypic Markers
The following table summarizes known resistance mutations for capsid inhibitors in various enteroviruses.
| Enterovirus Serotype | Gene | Amino Acid Substitution | Reference(s) |
| Poliovirus 1 | VP1 | I194F, I194M | [7] |
| Poliovirus 1 | VP3 | A24V | [7] |
| Rhinovirus 2 | VP1 | I99F | [7] |
| Rhinovirus 14 | VP1 | C199R, C199Y, V188I | [7] |
| Enterovirus D-68 | VP1 | M252L, A156T | [7] |
Visualization: Genotypic Assay Workflow
Caption: Workflow for genotypic assessment of this compound resistance.
Section 3: Interpretation and Correlation of Assays
Integrating results from both phenotypic and genotypic assays provides the most comprehensive assessment of this compound resistance.
-
Concordant Results: A high EC50 value (phenotypic resistance) combined with a known resistance mutation in VP1 (genotypic evidence) provides strong confirmation of resistance.
-
Discordant Results:
-
Phenotypic Resistance, No Known Mutation: This may indicate a novel resistance mutation. The identified substitution should be further investigated using reverse genetics to confirm its role in resistance.
-
Known Mutation, No Phenotypic Resistance: The mutation may not confer resistance in the specific genetic background of the viral isolate, or the phenotypic assay may not be sensitive enough to detect low-level resistance.
-
-
Limitations: The clinical utility of genotypic sequencing can be limited when the mutations contributing to resistance for a specific enterovirus serotype are unknown.[7] In such cases, phenotypic testing is essential.
Visualization: Logical Workflow for Resistance Investigation
Caption: Decision-making flowchart for investigating this compound resistance.
Conclusion
A dual approach employing both phenotypic and genotypic methods is recommended for a thorough assessment of this compound resistance. Phenotypic assays provide a definitive measure of drug susceptibility, while genotypic assays offer a rapid means of identifying resistance markers and tracking their emergence. The protocols and workflows outlined in these notes provide a robust framework for researchers and drug developers to monitor for and characterize resistance to this important class of antiviral compounds.
References
- 1. Pocapavir - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 4. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pocapavir-d3 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Pocapavir-d3 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a deuterated form of Pocapavir, an investigational antiviral drug that acts as a capsid inhibitor, preventing the uncoating of enteroviruses upon entry into a host cell.[1][2][3] Like its parent compound, this compound is a lipophilic (fat-loving) molecule, which results in poor solubility in aqueous (water-based) solutions.[4] This low aqueous solubility can pose significant challenges for in vitro and in vivo experiments, potentially leading to issues with drug concentration, bioavailability, and experimental reproducibility.[5]
Q2: What are the known solubility properties of Pocapavir?
A2: The solubility of this compound is expected to be very similar to that of Pocapavir. Pocapavir is practically insoluble in water, with a solubility of less than 0.1 mg/mL. However, it is highly soluble in organic solvents like dimethyl sulfoxide (DMSO).[2]
Q3: Are there any ready-to-use formulations for dissolving Pocapavir for experimental use?
A3: Yes, several co-solvent systems have been reported for dissolving Pocapavir for in vivo and in vitro studies. These typically involve a primary organic solvent, such as DMSO, combined with other components to improve tolerability and distribution. For in vivo studies, a common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is a simpler mixture of 10% DMSO and 90% corn oil.[2]
Troubleshooting Guide
Issue: this compound precipitates out of solution during my experiment.
Possible Cause 1: Exceeding the aqueous solubility limit.
-
Solution: this compound is poorly soluble in aqueous buffers. If you are diluting a stock solution (e.g., in DMSO) into an aqueous medium, ensure the final concentration of this compound is below its solubility limit in that specific medium. It is crucial to also consider the final concentration of the organic solvent (e.g., DMSO), as a high percentage can be toxic to cells.
Possible Cause 2: Temperature fluctuations.
-
Solution: Solubility can be temperature-dependent. Ensure that all solutions are maintained at a constant, appropriate temperature throughout your experiment. Avoid freeze-thaw cycles of stock solutions where possible, as this can lead to precipitation.
Possible Cause 3: Interaction with components in the experimental medium.
-
Solution: Components in your culture medium or buffer (e.g., proteins, salts) could potentially interact with this compound and reduce its solubility. If precipitation is observed, consider preparing a fresh, simplified buffer for initial dissolution tests to identify any problematic components.
Issue: I am observing cell toxicity in my in vitro assay.
Possible Cause: High concentration of organic solvent.
-
Solution: While organic solvents like DMSO are necessary to dissolve this compound, they can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally below 0.1%. Prepare a high-concentration stock solution of this compound in your chosen solvent so that only a small volume needs to be added to your experimental setup. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess the effect of the solvent alone.
Data Presentation
Table 1: Solubility of Pocapavir in Various Solvents
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL | Practically insoluble. |
| DMSO | ≥ 100 mg/mL | Soluble; sonication may be required.[2] |
| Methanol | Soluble | --- |
Table 2: Example Co-Solvent Formulations for Pocapavir
| Formulation Components | Target Concentration | Application | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | In Vivo | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | In Vivo | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using Co-Solvency
This protocol describes the preparation of a stock solution of this compound for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol details the preparation of a this compound formulation suitable for oral gavage in animal models.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Calculate the required volumes of each component based on the desired final concentration and total volume. The final formulation will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
In a sterile conical tube, add the required volume of the this compound stock solution in DMSO.
-
Add the calculated volume of PEG300 to the tube and vortex thoroughly.
-
Add the calculated volume of Tween-80 and vortex until the solution is homogeneous.
-
Finally, add the sterile saline to the mixture and vortex again to ensure complete mixing.
-
The final solution should be clear. If any precipitation occurs, gentle warming and sonication may be used to aid dissolution.[6]
-
Prepare the formulation fresh before each administration.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the enterovirus life cycle.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
Troubleshooting Pocapavir-d3 instability in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term storage and stability of Pocapavir-d3. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
While specific stability data for this compound is not extensively published, recommendations for the parent compound, Pocapavir, can be used as a guideline. For Pocapavir, stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year[1]. To minimize degradation, it is crucial to store this compound in a tightly sealed container, protected from light and moisture.
Q2: I have observed a decrease in the purity of my this compound sample over time. What are the potential causes?
Several factors can contribute to the degradation of this compound during long-term storage:
-
Temperature Fluctuations: Frequent freeze-thaw cycles or storage at temperatures above the recommended -20°C can accelerate degradation.
-
Exposure to Light: Photodegradation can occur if the compound is not stored in a light-protected container.
-
Exposure to Moisture: Hydrolysis of labile functional groups can be a degradation pathway if the compound is exposed to humidity. Medications are chemical structures that can be sensitive to changes in humidity[2].
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
-
pH Instability: If stored in solution, the pH of the solvent can significantly impact the stability of the compound.
Q3: How does the deuterium substitution in this compound affect its stability compared to Pocapavir?
Deuterium substitution can enhance the metabolic and chemical stability of a drug by strengthening the chemical bonds[3][4][5]. The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, which can slow down metabolic processes and certain chemical degradation reactions[5]. However, the overall stability of this compound will still depend on the specific storage conditions and the inherent stability of the molecule's functional groups. Stability testing for deuterated APIs focuses on how isotopic substitution influences degradation under stress factors like temperature, humidity, and light[3].
Q4: What analytical methods are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful analytical techniques for stability assessment[][7][8]. These methods can be used to separate and quantify the parent compound and any potential degradation products, thus allowing for an accurate determination of purity over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a valuable tool for structural elucidation of any degradation products[].
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting this compound instability issues.
Problem: Unexpected degradation or loss of purity of this compound.
Step 1: Verify Storage Conditions
-
Temperature: Confirm that the storage temperature has been consistently maintained at or below the recommended -20°C. Review temperature logs if available.
-
Light Exposure: Ensure that the compound has been stored in an amber vial or other light-blocking container.
-
Moisture Control: Check that the container is tightly sealed. For solid forms, consider storing with a desiccant.
Step 2: Review Handling Procedures
-
Freeze-Thaw Cycles: Minimize the number of times the sample is warmed to room temperature. Aliquoting the sample into smaller, single-use vials upon receipt can prevent degradation from repeated freeze-thaw cycles.
-
Solvent Purity: If working with solutions, ensure that the solvents used are of high purity and free from contaminants that could promote degradation.
Step 3: Analytical Re-evaluation
-
Method Validation: If using an in-house analytical method, ensure it is properly validated for stability indicating. The method should be able to separate the active pharmaceutical ingredient (API) from its degradation products.
-
Reference Standard: Use a freshly prepared or certified reference standard to accurately quantify the remaining this compound.
Step 4: Stress Testing (for advanced troubleshooting)
-
Conduct forced degradation studies to identify potential degradation pathways. This involves subjecting the compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to accelerate degradation and identify the resulting products.
Data Presentation
Table 1: Recommended Storage Conditions for Pocapavir
| Condition | Temperature | Duration | Reference |
| Long-term (Solid/Solution) | -80°C | Up to 2 years | [1] |
| Short-term (Solid/Solution) | -20°C | Up to 1 year | [1] |
Note: These recommendations are for the parent compound, Pocapavir, and should be used as a guideline for this compound. Specific stability studies for this compound are recommended.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of a this compound sample. Method optimization may be required.
1. Materials and Reagents:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable modifier)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
3. Chromatographic Conditions (Example):
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with a suitable percentage of B, and gradually increase to elute this compound and any degradation products.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 250-300 nm range).
- Injection Volume: 10 µL
4. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
- Inject the prepared sample onto the HPLC system.
- Integrate the peak areas of this compound and any impurity peaks.
- Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hivclinic.ca [hivclinic.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pocapavir-d3 In Vitro Experiments
Welcome to the technical support center for Pocapavir-d3. This resource provides researchers, scientists, and drug development professionals with detailed guidance on utilizing this compound for in vitro experiments. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Pocapavir?
A1: Pocapavir is an orally active antiviral compound that belongs to a class of drugs known as capsid inhibitors.[1][2] Its primary mechanism involves preventing the uncoating of the enterovirus virion after it has entered the host cell.[3][4] Pocapavir binds to a hydrophobic pocket within the VP1 capsid protein, which stabilizes the capsid structure.[2][5][6] This stabilization prevents the conformational changes necessary for the release of the viral RNA into the cytoplasm, thereby halting the replication process.[1][2]
Q2: What is a recommended starting concentration for this compound in an in vitro assay?
A2: The optimal concentration of this compound is dependent on the specific enterovirus strain and cell line used. However, published data provides a strong starting point. Pocapavir is highly potent against polioviruses, with 50% effective concentration (EC50) values often in the low nanomolar range.[7] For other non-polio enteroviruses, the effective concentration may be higher. It is recommended to perform a dose-response curve starting from low nanomolar concentrations up to the low micromolar range. Pocapavir has been shown to be inactive against certain strains, such as Enterovirus D68 (EV-D68).[8][9]
Table 1: In Vitro Efficacy of Pocapavir Against Various Enteroviruses
| Virus Type | Strain(s) | Assay Type | Cell Line | Efficacy (EC₅₀ / IC₅₀) | Reference(s) |
| Poliovirus | 45 different strains | CPE Inhibition | - | 0.003 - 0.126 µM | [7] |
| Poliovirus | Type 1 (mOPV1) | - | L20B | Mean EC₅₀: 0.024 µM | [3][10] |
| Coxsackievirus A9 (CV-A9) | - | CPE Inhibition | HEp-2 | 0.09 - 0.5 µM | [2] |
| Coxsackievirus B4 (CV-B4) | - | CPE Inhibition | HEp-2 | 0.09 - 0.5 µM | [2] |
| Enterovirus D68 (EV-D68) | Fermon & 2014 strains | CPE Inhibition | RD | Inactive | [8] |
Q3: How should I prepare and store this compound stock solutions?
A3: As with many small molecule inhibitors, this compound is likely poorly soluble in aqueous solutions.[11]
-
Preparation: It is recommended to first dissolve this compound in a 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the high-concentration stock solution into single-use vials to avoid repeated freeze-thaw cycles. These stock solutions should be stored at -20°C or -80°C for long-term stability.[1]
-
Working Solutions: For experiments, dilute the DMSO stock solution into your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions in the culture medium to achieve your desired final concentrations.
Q4: Is this compound stable in cell culture media?
Troubleshooting Guide
Problem: I am observing high variability or inconsistent results in my antiviral assay.
This issue can arise from multiple sources. A systematic approach is necessary to identify the cause.
-
Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination. Cell density at the time of infection can significantly impact results.[14]
-
Virus Titer: The infectious titer of your virus stock may degrade over time with freeze-thaw cycles. Re-titer your virus stock regularly and always use a consistent Multiplicity of Infection (MOI) for your experiments.
-
Compound Integrity: Ensure your this compound stock solution is properly stored. Visually inspect the diluted solutions for any signs of precipitation. Always prepare fresh working dilutions for each experiment.
-
Assay Protocol: Strictly adhere to consistent incubation times, volumes, and procedures.
Problem: I'm observing cytotoxicity in my cell cultures.
-
Determine CC₅₀: First, you must determine the 50% cytotoxic concentration (CC₅₀) of this compound on your specific cell line in the absence of any virus. This is crucial for differentiating antiviral effects from cell death caused by the compound itself.
-
DMSO Control: Ensure you run a "vehicle control" with the highest concentration of DMSO used in your experiment to confirm the solvent is not causing the cytotoxicity.
-
Reduce Concentration: If your experimental concentrations are near the CC₅₀, they are too high. The therapeutic window is represented by the Selectivity Index (SI), calculated as CC₅₀ / EC₅₀. A higher SI value is desirable. Aim to work well below the CC₅₀.
Problem: The compound seems to have low efficacy against my virus strain.
-
Confirm Virus Susceptibility: As noted, Pocapavir is not a pan-enterovirus inhibitor. It has demonstrated inactivity against all tested strains of EV-D68.[8] Your virus may not be susceptible.
-
Resistance: Enteroviruses can develop resistance to capsid-binding inhibitors.[10] If you are propagating the virus in the presence of the drug, resistance mutations in the VP1 protein can emerge, reducing the compound's efficacy.
-
Assay Readout: Ensure your assay endpoint (e.g., CPE, plaque reduction, qPCR) is optimized and sensitive enough to detect antiviral activity.
Key Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to determine the antiviral efficacy of a compound by measuring the inhibition of virus-induced cell death.[2][15]
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., HEp-2, RD, Vero) into 96-well microplates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a virus control (cells + virus, no drug) and a cell control (cells only, no virus or drug).
-
Infection and Treatment: Remove the growth medium from the cell monolayer. Add the prepared drug dilutions to the wells. Subsequently, add the virus at a predetermined MOI (e.g., 0.01) to all wells except the cell controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until approximately 80-90% of the cells in the virus control wells show a cytopathic effect.[15]
-
Quantification: Quantify cell viability using a suitable method. For example, the neutral red uptake assay involves incubating the cells with neutral red dye, which is only retained by viable cells.[2] After washing, the incorporated dye is solubilized and the absorbance is read on a plate reader.
-
Analysis: Calculate the percentage of CPE inhibition for each drug concentration relative to the virus and cell controls. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and using a non-linear regression model.[8]
Protocol 2: Cytotoxicity Assay
This protocol is essential for determining the concentration at which this compound is toxic to the host cells, allowing for the calculation of the selectivity index.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate exactly as you would for the CPE assay.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add these dilutions to the cells. Include a "no drug" control. Do not add any virus.
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).
-
Quantification: Measure cell viability using the same method as in the CPE assay (e.g., Neutral Red, MTT, or a luminescence-based assay like CellTiter-Glo®).
-
Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the "no drug" control wells. The 50% cytotoxic concentration (CC₅₀) is the value at which the compound causes a 50% reduction in cell viability. This is determined using non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 3. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.chemscene.com [file.chemscene.com]
- 5. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Efficacy of Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced dissolution of poorly soluble antiviral drugs from nanoparticles of cellulose acetate based solid dispersion matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Density Effects in Different Cell Culture Media and Their Impact on the Propagation of Foot-And-Mouth Disease Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
Identifying and mitigating off-target effects of Pocapavir-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for identifying and mitigating off-target effects of Pocapavir-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Pocapavir is an investigational antiviral drug that acts as a capsid inhibitor.[1] It was developed to treat infections caused by enteroviruses, such as poliovirus and coxsackievirus.[1] Its mechanism of action involves binding to the viral capsid, which is the protein shell of the virus. This binding stabilizes the capsid and prevents it from uncoating, a crucial step where the virus releases its genetic material into the host cell.[2][3] By blocking uncoating, Pocapavir effectively halts viral replication.[2] this compound is a deuterated version of Pocapavir, meaning some hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a useful internal standard in research and analytical applications, particularly in pharmacokinetic studies to accurately quantify Pocapavir concentrations in biological samples.[4]
Q2: What are the known off-target effects of Pocapavir?
A2: Clinical studies and in vitro research have not identified significant off-target effects of Pocapavir in the traditional sense, such as binding to unintended host cell proteins. The primary concern and most frequently reported undesirable effect is the emergence of drug-resistant viral strains.[5][6][7] Treatment with Pocapavir can create selective pressure that leads to the proliferation of viruses with mutations in the capsid protein, rendering the drug less effective.[8]
Q3: How can I identify potential off-target effects of this compound in my experiments?
A3: A multi-pronged approach is recommended to identify potential off-target effects:
-
Cytotoxicity Assays: Initial screening for off-target effects should include cytotoxicity assays in relevant cell lines to determine the concentration at which this compound becomes toxic to the cells. This helps establish a therapeutic window.
-
Chemical Proteomics: This unbiased approach can identify proteins that bind to a small molecule. Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can be employed to discover potential off-target host proteins that interact with Pocapavir.[9][10]
-
Kinase Profiling: Since kinase inhibitors are a major class of drugs with known off-target effects, performing a broad kinase screen can help rule out any unintended interactions with host cell kinases.[11][12][13]
-
Phenotypic Screening: High-content imaging and other phenotypic screening methods can reveal unexpected cellular changes in response to this compound treatment, suggesting potential off-target activity.
Q4: What is the primary mitigation strategy for the main "off-target" effect (antiviral resistance) of Pocapavir?
A4: The primary strategy to mitigate the emergence of Pocapavir-resistant viruses is combination therapy. Using Pocapavir in conjunction with another antiviral agent that has a different mechanism of action can significantly reduce the likelihood of resistance developing.[8] For example, combining a capsid inhibitor like Pocapavir with a protease inhibitor creates a multi-pronged attack on the virus, making it more difficult for it to develop resistance to both drugs simultaneously.[8]
Troubleshooting Guides
Problem: I am observing unexpected cytotoxicity in my cell-based assays with this compound.
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Review the literature for the effective concentration (EC50) of Pocapavir against your virus of interest and ensure you are using a concentration within the therapeutic window. Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to the cells. Run a solvent-only control to verify. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to drugs. Consider testing the cytotoxicity of this compound in a panel of relevant cell lines. |
| Contamination | Rule out microbial contamination of your cell cultures, which can cause cell death. |
Problem: I suspect the emergence of Pocapavir-resistant virus in my long-term culture experiments.
| Possible Cause | Troubleshooting Step |
| Selective Pressure from Prolonged Drug Exposure | This is the most likely cause. Isolate the virus from the culture and perform a phenotypic susceptibility assay (e.g., plaque reduction assay) to determine its EC50 for Pocapavir. Compare this to the EC50 of the original (wild-type) virus stock. |
| Suboptimal Drug Concentration | Using a concentration of Pocapavir that is too low can foster the development of resistance. Ensure you are using a concentration that is sufficiently above the EC50 of the wild-type virus. |
| Pre-existing Resistant Variants | Your initial virus stock may have contained a small subpopulation of resistant variants. |
| Confirmation of Resistance | If phenotypic resistance is confirmed, perform genotypic analysis by sequencing the viral capsid genes to identify mutations that may confer resistance. |
Quantitative Data
Summary of Clinical Trial Data for Pocapavir
The following table summarizes key findings from a randomized, blinded, placebo-controlled human oral poliovirus vaccine challenge model study.[5][6][7][14]
| Parameter | Pocapavir Group (n=93) | Placebo Group (n=48) | P-value |
| Median Time to Virus Clearance (all subjects) | 10 days | 13 days | 0.0019 |
| Subjects with No Evidence of Drug Resistance | 56% (52/93) | 90% (43/48) | - |
| Subjects with Resistant Virus | 44% (41/93) | 10% (5/48) | - |
| Median Time to Virus Clearance (excluding resistant virus) | 5.5 days | 13 days | < 0.0001 |
| Serious Adverse Events | None reported | None reported | - |
Experimental Protocols
1. Plaque Reduction Assay for Antiviral Susceptibility Testing
This assay is the gold standard for determining the concentration of an antiviral drug that inhibits viral replication by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells in 24-well plates
-
Virus stock of known titer
-
Serial dilutions of this compound
-
Cell culture medium
-
Agarose or other semi-solid overlay
-
Formalin for fixing
-
Crystal violet for staining
Procedure:
-
Seed 24-well plates with host cells to achieve a confluent monolayer.[15]
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the virus stock with each drug dilution for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-drug mixtures (typically 40-80 plaque-forming units per well).[15] Include a "no drug" control.
-
Allow the virus to adsorb for 90 minutes at 37°C.[15]
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing the corresponding concentration of this compound.[15]
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-7 days).
-
Fix the cells with 10% formalin and stain with 0.8% crystal violet.[15]
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
2. Genotypic Analysis of Antiviral Resistance
This protocol outlines the steps to identify mutations in the viral genome that may confer resistance to Pocapavir.
Materials:
-
Viral RNA extracted from both wild-type and potentially resistant virus isolates
-
Reverse transcriptase and primers for cDNA synthesis
-
Taq polymerase and primers flanking the capsid-encoding region (e.g., VP1)
-
PCR purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Extract viral RNA from the virus samples of interest.
-
Perform reverse transcription to synthesize complementary DNA (cDNA).
-
Amplify the target capsid gene region using PCR with specific primers.
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sequence the purified PCR product using Sanger sequencing.
-
Analyze the resulting sequence data and compare the sequence from the potentially resistant virus to the wild-type virus sequence.
-
Identify any nucleotide changes that result in amino acid substitutions in the capsid protein. These mutations are potential determinants of resistance.
Visualizations
Caption: Mechanism of action of Pocapavir.
Caption: Workflow for identifying off-target effects.
Caption: Logic for mitigating antiviral resistance.
References
- 1. Pocapavir - Wikipedia [en.wikipedia.org]
- 2. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antivirals - GPEI [polioeradication.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. shop.carnabio.com [shop.carnabio.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pocapavir-d3 Resistance Prevention Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies, experimental protocols, and troubleshooting guidance to prevent the emergence of Pocapavir-d3 resistant mutants during their research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does resistance develop?
Pocapavir is a potent, orally active capsid-binding inhibitor that targets enteroviruses, including poliovirus.[1][2] Its mechanism of action involves blocking the uncoating of the viral capsid, a crucial step for the release of the viral RNA into the host cell cytoplasm, thereby preventing replication.[3] this compound is a deuterated version of Pocapavir, designed to alter the drug's metabolic properties, but its antiviral mechanism and resistance profile are expected to be the same.
Resistance to Pocapavir primarily arises from specific amino acid substitutions in the viral capsid proteins that form the drug-binding pocket.[4] The most frequently observed mutations are:
-
I194F/M in VP1: An isoleucine to phenylalanine or methionine substitution at position 194 of the VP1 capsid protein.[4]
-
A24V in VP3: An alanine to valine substitution at position 24 of the VP3 capsid protein.[4]
These mutations alter the conformation of the binding pocket, reducing the affinity of Pocapavir and rendering it less effective.
Q2: How frequently does resistance to Pocapavir emerge?
The emergence of resistance to capsid inhibitors like Pocapavir can be rapid. In a human clinical trial involving an oral poliovirus vaccine challenge, 44% of subjects treated with Pocapavir experienced infection with a resistant virus.[5][6] In vitro studies have shown that Pocapavir-resistant poliovirus variants can emerge at a frequency of approximately 3–40 x 10⁻⁵.[7]
Q3: What are the primary strategies to prevent the emergence of this compound resistance?
The leading strategy to combat the development of this compound resistance is combination therapy .[3] By using this compound in conjunction with another antiviral agent that has a different mechanism of action, a higher genetic barrier to resistance is created.[3] For a virus to become resistant to the combination, it would need to acquire mutations that overcome both drugs simultaneously, which is a much rarer event. Studies have shown that combining Pocapavir with other anti-enteroviral compounds, such as those targeting the viral protease (e.g., rupintrivir) or RNA polymerase, can result in synergistic or additive effects, effectively suppressing viral replication and limiting the opportunity for resistance to emerge.[3]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments aimed at preventing this compound resistance.
Issue 1: Rapid Emergence of Resistant Mutants in Cell Culture
-
Question: I am consistently observing the rapid emergence of this compound resistant viruses in my single-agent cell culture experiments. How can I mitigate this?
-
Answer: This is a known characteristic of capsid-binding inhibitors. To prevent this, it is highly recommended to implement a combination therapy approach from the outset of your experiments. By combining this compound with an antiviral targeting a different viral function (e.g., a protease inhibitor like rupintrivir), you can significantly delay or prevent the emergence of resistance.[3]
Issue 2: Inconsistent or Unreliable Plaque Reduction Assay Results
-
Question: My plaque reduction assay results for testing this compound susceptibility are not reproducible. What could be the cause?
-
Answer: Inconsistent plaque assay results can stem from several factors. Here are some common issues and their solutions:
-
Cell Monolayer Health: Ensure your cell monolayer is confluent and healthy on the day of infection. Inconsistent cell seeding or unhealthy cells can lead to variable plaque formation.
-
Virus Titer: Use a consistent and appropriate virus titer that results in a countable number of plaques (typically 30-100 per well).
-
Overlay Technique: The temperature of the agarose overlay is critical. If it's too hot, it can kill the cells. If it's too cool, it will solidify prematurely. Also, ensure the overlay is of a consistent depth.
-
Incubation Conditions: Maintain stable temperature and CO2 levels during incubation, as fluctuations can affect both cell health and virus replication.
-
Issue 3: Difficulty in Genotyping Potential Resistance Mutations
-
Question: I am having trouble amplifying and sequencing the VP1 and VP3 genes from my experimental samples to check for resistance mutations. What can I do?
-
Answer: Difficulties in genotyping can arise from several sources. Consider the following troubleshooting steps:
-
RNA Quality: Ensure you are starting with high-quality viral RNA. Use a reliable RNA extraction kit and avoid repeated freeze-thaw cycles.
-
Primer Design: The primers used for RT-PCR and sequencing are crucial. If you are getting poor amplification, you may need to design new primers or optimize the annealing temperature in your PCR protocol.
-
PCR Inhibitors: Samples, particularly those from in vivo studies, may contain PCR inhibitors. Ensure your RNA purification method effectively removes these.
-
Sequencing Reaction Quality: If the PCR product is clean but the sequencing results are poor, troubleshoot the Sanger sequencing reaction itself. This can include issues with primer concentration, template quality, or the presence of contaminants.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to Pocapavir efficacy and resistance.
| Parameter | Virus/Strain | Value | Reference(s) |
| In Vitro Efficacy (IC50) | Poliovirus Type 2 | 0.08 µg/mL | [2] |
| Coxsackievirus A9 | 0.09 µg/mL | [2] | |
| Echovirus 6 | 0.03 µg/mL | [2] | |
| Echovirus 11 | 0.02 µg/mL | [2] | |
| 154 Clinical Enterovirus Isolates (mean) | 0.9 µg/mL | [2] | |
| Resistance Emergence | Poliovirus (in human challenge study) | 44% of treated subjects developed resistance | [5][6] |
| Poliovirus (in vitro frequency) | 3–40 x 10⁻⁵ | [7] | |
| Known Resistance Mutations | VP1 | I194F/M | [4] |
| VP3 | A24V | [4] | |
| Combination Therapy Synergy | Pocapavir + Oxoglaucine (vs. CV-B4) | Strong Synergy (276.6 μM²%) | [3] |
| Pocapavir + Guanidine.HCl (vs. CV-B4) | Strong Synergy (154.7 μM²%) | [3] | |
| Pocapavir + Pleconaril (vs. CV-B4) | Moderate Synergy (60.9 μM²%) | [3] |
Key Experimental Protocols
1. Plaque Reduction Assay for Antiviral Susceptibility Testing
This protocol is used to determine the concentration of an antiviral compound required to reduce the number of plaques by 50% (IC50).
Methodology:
-
Seed susceptible cells (e.g., HeLa or Vero) in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate a known titer of virus (e.g., 100 plaque-forming units, PFU) with each drug dilution for 1 hour at 37°C.
-
Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with the virus-drug mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a medium containing 1.2% carboxymethylcellulose or agarose and the corresponding concentration of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each drug concentration compared to a no-drug control and determine the IC50 value.
2. Genotyping of VP1 and VP3 for Resistance Monitoring
This protocol describes the process of identifying resistance mutations in the VP1 and VP3 genes of enteroviruses.
Methodology:
-
Viral RNA Extraction: Extract viral RNA from cell culture supernatant or other samples using a commercial viral RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and random hexamers or gene-specific primers.
-
Polymerase Chain Reaction (PCR): Amplify the VP1 and VP3 gene regions from the cDNA using specific primers designed to flank these regions.
-
PCR Product Purification: Purify the amplified PCR products to remove primers, dNTPs, and enzymes. This can be done using a PCR purification kit.
-
Sanger Sequencing: Sequence the purified PCR products using the same primers used for amplification or nested sequencing primers.
-
Sequence Analysis: Align the obtained sequences with a wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions at known resistance-associated positions (e.g., I194 in VP1, A24 in VP3).
3. Checkerboard Assay for Combination Synergy Analysis
This protocol is used to assess the interaction between two antiviral compounds (e.g., this compound and a protease inhibitor).
Methodology:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a second antiviral compound along the y-axis. This creates a matrix of all possible concentration combinations.
-
Add a constant amount of virus to each well, except for cell control wells.
-
Seed the wells with susceptible cells.
-
Incubate the plate until cytopathic effect (CPE) is observed in the virus control wells (no drugs).
-
Assess cell viability in each well using a method such as the MTT or CellTiter-Glo assay.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine if the interaction is synergistic (FIC ≤ 0.5), additive (0.5 < FIC ≤ 4), or antagonistic (FIC > 4).[3]
Visualizations
Caption: Enterovirus entry and uncoating signaling pathway, the target of this compound.
Caption: Experimental workflow for monitoring this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 4. Characterization of poliovirus variants selected for resistance to the antiviral compound V-073 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Development for the Polio Endgame: Current Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pocapavir-d3 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Pocapavir-d3 in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies and offers potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Oral Bioavailability (F% < 10%) | Poor aqueous solubility of this compound. | 1. Formulation Enhancement: Employ solubility-enhancing formulations such as solid dispersions, nanoparticle formulations, or Self-Emulsifying Drug Delivery Systems (SEDDS). 2. Co-administration with a Bio-enhancer: Investigate co-administration with P-glycoprotein (P-gp) inhibitors (e.g., Ritonavir, though potential for drug-drug interactions should be assessed) if efflux is suspected.[1] 3. pH Modification: For in vitro dissolution, assess the pH-solubility profile of this compound to select an appropriate dissolution medium. |
| High Variability in Pharmacokinetic (PK) Data | Inconsistent dissolution and absorption. | 1. Standardize Fed/Fasted State: Ensure consistent feeding schedules for animal cohorts as food can significantly impact the absorption of lipophilic drugs.[2] 2. Control Formulation Particle Size: For suspensions, ensure a uniform and small particle size to improve dissolution consistency. 3. Optimize Formulation: Utilize formulations like SEDDS that can reduce the effect of physiological variables on absorption.[3][4] |
| No Detectable Plasma Concentration | Rapid first-pass metabolism or extremely low absorption. | 1. Investigate Pre-systemic Metabolism: Conduct in vitro metabolism studies using liver microsomes from the selected animal species to assess the extent of first-pass metabolism. 2. Intravenous (IV) Dosing: Administer an IV dose to determine the drug's clearance and volume of distribution, which is essential for calculating absolute bioavailability. 3. Increase Dose (with caution): A dose escalation study may be necessary, but potential toxicity should be closely monitored. |
| Precipitation of the Drug in the Gastrointestinal (GI) Tract | Supersaturation followed by precipitation from an enabling formulation. | 1. Incorporate Precipitation Inhibitors: Include polymers like HPMC or PVP in solid dispersion formulations to maintain a supersaturated state in the GI tract. 2. Optimize SEDDS Formulation: Adjust the oil, surfactant, and co-surfactant ratios to ensure the emulsion remains stable upon dilution in GI fluids. |
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of Pocapavir, and are there any public data available?
Pharmacokinetic Parameters of Pocapavir in Humans (Illustrative)
| Dosing Regimen | Cmax (ng/mL) | AUC (ng*h/mL) |
| Once-daily (high-fat meal) | ~3000-4000 | ~40000-50000 |
| Twice-daily (high-fat meal) | ~2000-3000 | ~30000-40000 |
| Once-daily (standard meal) | ~1000-2000 | ~20000-30000 |
Data are approximate values derived from graphical representations in the cited clinical trial publication and are for illustrative purposes only.[2]
Q2: What are the most promising formulation strategies to improve the bioavailability of a poorly soluble antiviral like this compound?
A2: For poorly water-soluble drugs, several formulation strategies can significantly enhance oral bioavailability. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and extent.[1][8][9]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved absorption.[10][11][12][13][14]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, enhancing drug solubilization and absorption.[1][3][4][15][16][17]
Impact of Formulation on Bioavailability of Other Antiviral Drugs (Examples)
| Drug | Formulation | Animal Model | Improvement in Bioavailability (Fold Increase) |
| Ritonavir | Solid Dispersion (Gelucire) | Rats | Not specified, but significant increase in dissolution.[18] |
| Lopinavir | Solid Dispersion (Soluplus) | Not Specified | 3.7-fold.[1] |
| Ritonavir | Solid SMEDDS | Not Specified | 1.96-fold.[1] |
| Tenofovir | SEDDS | Rats | 21.53-fold (compared to marketed tablets).[17] |
| Zidovudine | Nanoparticles (Chitosan) | Not Specified | Sustained release achieved.[12] |
Q3: How do I choose the right animal model for bioavailability studies of this compound?
A3: The choice of animal model is critical and depends on several factors. Rats are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[19] However, species differences in metabolism can be significant.[5][20] It is advisable to use a species that has a metabolic profile for the drug class that is as close as possible to humans. Dogs and non-human primates are often used in later stages of preclinical development.
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
This method aims to disperse this compound in a hydrophilic polymer matrix to enhance its dissolution rate.
Materials:
-
This compound
-
Solvent (e.g., Ethanol, Methanol, Dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve this compound and the chosen polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) until a thin film is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the development of a lipid-based formulation that forms a microemulsion in the GI tract.
Materials:
-
This compound
-
Oil (e.g., Eucalyptus oil, Capryol 90)[17]
-
Surfactant (e.g., Kolliphor EL, Tween 80)[17]
-
Co-surfactant (e.g., Kollisolv MCT 70, Transcutol P)[17]
-
Vortex mixer
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagram: Based on the solubility studies, construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the oil, surfactant, and co-surfactant in different ratios and observing the formation of an emulsion upon aqueous dilution.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in a ratio that falls within the self-emulsifying region. Add this compound to the mixture and vortex until a clear, homogenous solution is obtained.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size analysis upon dilution, and in vitro drug release.
Preparation of this compound Nanoparticles by Nanoprecipitation
This method produces drug nanoparticles by precipitation of a drug-polymer solution.
Materials:
-
This compound
-
Polymer (e.g., Eudragit® E PO, PLGA)[10]
-
Organic solvent (e.g., Acetone, Ethanol)
-
Aqueous anti-solvent (e.g., distilled water, often containing a stabilizer)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the polymer in the organic solvent.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous anti-solvent under constant magnetic stirring. The rapid diffusion of the solvent into the anti-solvent leads to the precipitation of the drug and polymer as nanoparticles.
-
Solvent Removal: Continue stirring until the organic solvent has completely evaporated.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing and Drying: Wash the collected nanoparticles with distilled water to remove any unentrapped drug and stabilizer, and then lyophilize or air-dry them.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and in vitro release profile.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijisrt.com [ijisrt.com]
- 5. Species differences in the pharmacokinetics and metabolism of indinavir, a potent human immunodeficiency virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. Development of nanoparticle-based orodispersible palatable pediatric formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles in Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Towards Effective Antiviral Oral Therapy: Development of a Novel Self-Double Emulsifying Drug Delivery System for Improved Zanamivir Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of intestinal availability of various drugs in the oral absorption process using portal vein-cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The disposition of acyclovir in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of Pocapavir-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Pocapavir-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
Pocapavir is an antiviral drug candidate investigated for its activity against enteroviruses. This compound is a stable, isotopically labeled version of Pocapavir, where three hydrogen atoms have been replaced with deuterium. In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Because it is chemically almost identical to Pocapavir, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, allowing it to compensate for variability during sample preparation and analysis.[1][2][3]
Q2: What are matrix effects and why are they a concern in the bioanalysis of Pocapavir?
Matrix effects are the alteration of the ionization efficiency of an analyte (like Pocapavir) by co-eluting substances from the biological matrix (e.g., plasma, serum).[4][5] These effects, which can either suppress or enhance the analyte's signal, are a major concern because they can lead to inaccurate and imprecise quantification.[6][7] Endogenous components of plasma, such as phospholipids, are a significant source of matrix effects.[6]
Q3: How does a deuterated internal standard like this compound help mitigate matrix effects?
A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it is assumed that it will be affected by the matrix in the same way.[5] By calculating the peak area ratio of the analyte to the internal standard, any signal suppression or enhancement that affects both compounds similarly is normalized, leading to more accurate and reliable quantification.[5]
Q4: Can this compound completely eliminate issues related to matrix effects?
While this compound is an excellent tool for compensating for matrix effects, it may not solve all related problems. Significant ion suppression can still lead to a loss of sensitivity, making it difficult to detect low concentrations of Pocapavir.[8] In some cases, differential matrix effects can occur, where the analyte and the deuterated internal standard are affected to different extents.[5] This can happen if there is a slight chromatographic separation between the two due to the deuterium isotope effect. Therefore, it is crucial to minimize matrix effects as much as possible through effective sample preparation.
Q5: What are the common sample preparation techniques to reduce matrix effects for Pocapavir analysis in plasma?
The most common techniques to remove interfering components from plasma samples and reduce matrix effects are:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent is added to precipitate proteins.[1]
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquids.[9][10]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the matrix.[3][9]
Troubleshooting Guide for Matrix Effects
This guide provides a structured approach to identifying and resolving common issues related to matrix effects during the bioanalysis of Pocapavir using this compound as an internal standard.
Problem: High variability in the peak area of this compound (Internal Standard) across different plasma lots.
-
Possible Cause: Differential matrix effects between individual lots of plasma.
-
Troubleshooting Steps:
-
Assess Matrix Factor: Quantitatively evaluate the matrix effect by comparing the response of this compound in post-extraction spiked blank plasma from different lots to its response in a neat solution. A high coefficient of variation (%CV) across lots indicates significant variability.
-
Improve Sample Cleanup: The current sample preparation method may not be sufficiently removing interfering substances. Consider switching to a more rigorous technique (e.g., from PPT to LLE or SPE).
-
Chromatographic Separation: Optimize the LC method to better separate Pocapavir and this compound from the regions where matrix components elute. A post-column infusion experiment can identify these regions of ion suppression or enhancement.[4]
-
Problem: Inconsistent analyte-to-internal standard area ratios in quality control (QC) samples.
-
Possible Cause: Differential matrix effects affecting Pocapavir and this compound differently. This can be exacerbated by slight chromatographic separation between the analyte and the IS.
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the chromatographic peaks for Pocapavir and this compound are perfectly co-eluting. Even a small shift can cause them to be affected differently by a narrow region of ion suppression.
-
Evaluate Different Extraction Methods: A cleaner extract from LLE or SPE is less likely to cause differential matrix effects compared to a cruder method like PPT.
-
Dilute the Sample: Diluting the plasma sample before extraction can reduce the concentration of interfering matrix components.[4] However, ensure that the resulting concentration of Pocapavir is still well above the lower limit of quantification (LLOQ).
-
Problem: Low signal intensity and poor sensitivity for Pocapavir, even with the use of this compound.
-
Possible Cause: Significant ion suppression affecting both the analyte and the internal standard. While the ratio may be consistent, the overall signal is too low for reliable quantification at the LLOQ.
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Adjust the mass spectrometer's ion source settings (e.g., spray voltage, gas flows, temperature) to maximize the signal for Pocapavir.
-
Employ a More Effective Sample Cleanup: This is the most effective way to address severe ion suppression. Phospholipid removal plates or a well-optimized SPE method can significantly reduce interfering compounds.[8]
-
Change Chromatographic Conditions: Modifying the mobile phase composition or gradient can help separate Pocapavir from the co-eluting interferences.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for the three most common sample preparation techniques for the bioanalysis of a moderately lipophilic small molecule like Pocapavir in human plasma. The data is illustrative and serves as a guide for method selection.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105 | 70 - 95 | > 90 |
| Recovery %CV | < 15% | < 10% | < 5% |
| Matrix Effect (%) | 50 - 80 (Suppression) | 85 - 110 | 95 - 105 |
| Matrix Effect %CV | > 15% | < 15% | < 5% |
| Relative Speed | Very Fast | Moderate | Slowest |
| Cost per Sample | Low | Low-Moderate | High |
| Selectivity | Low | Moderate | High |
-
Recovery (%): (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100.
-
Matrix Effect (%): (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Experimental Protocols
Detailed methodologies for the key sample preparation experiments are provided below.
Protocol 1: Protein Precipitation (PPT)
This method is fast and simple but often results in a less clean extract compared to LLE or SPE.
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing 50 ng/mL of this compound.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean vial or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
-
To 100 µL of plasma sample, add 25 µL of this compound working solution (e.g., 200 ng/mL).
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0) to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Cap and vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer 500 µL of the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest selectivity and provides the cleanest extracts, significantly reducing matrix effects. A mixed-mode cation exchange (MCX) sorbent is often effective for compounds like Pocapavir.
-
Conditioning: Condition an Oasis MCX µElution plate well with 200 µL of methanol followed by 200 µL of water.
-
Sample Pre-treatment: To 100 µL of plasma sample, add 25 µL of this compound working solution and 100 µL of 4% phosphoric acid in water. Vortex to mix.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE plate. Apply a gentle vacuum or positive pressure to draw the sample through the sorbent.
-
Washing: Wash the sorbent with 200 µL of 2% formic acid in water, followed by 200 µL of methanol to remove polar and non-polar interferences, respectively.
-
Elution: Elute Pocapavir and this compound from the sorbent with 2 x 50 µL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Visualizations
Experimental Workflow for Assessing Matrix Effects
Caption: Workflow for quantitative assessment of recovery and matrix effects.
Troubleshooting Decision Tree for Matrix Effects
Caption: Decision tree for troubleshooting matrix effect-related issues.
References
- 1. agilent.com [agilent.com]
- 2. abmole.com [abmole.com]
- 3. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Pocapavir | C21H17Cl3O3 | CID 1455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. opentrons.com [opentrons.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
Technical Support Center: Optimizing Cell Lines for Pocapavir-d3 Antiviral Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing cell lines for Pocapavir-d3 antiviral testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Pocapavir?
Q2: Which cell lines are recommended for this compound antiviral testing?
A2: Several cell lines are susceptible to enterovirus infection and are commonly used for antiviral testing of capsid inhibitors like Pocapavir. The choice of cell line can impact assay sensitivity and results. Commonly used cell lines include:
-
HeLa (Human cervical adenocarcinoma): A widely used cell line for propagating various enteroviruses.
-
HEp-2 (Human epidermoid carcinoma): Also a common host for a broad range of enteroviruses.[3]
-
RD (Human rhabdomyosarcoma): Susceptible to most human enteroviruses.[4]
-
L20B (Mouse L cells expressing the human poliovirus receptor): Highly selective for polioviruses, making them ideal for specific anti-polio activity assays.[4][5]
-
Vero (African green monkey kidney): Used for some enteroviruses and for cytotoxicity testing.
-
BGM (Buffalo Green Monkey kidney): Utilized for specific enteroviruses like Echovirus 11 and Poliovirus 1.[6]
Q3: What are the typical EC50 and CC50 values for Pocapavir?
A3: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Pocapavir can vary depending on the virus strain and the cell line used. The ratio of CC50 to EC50 is the selectivity index (SI), which is a measure of the drug's therapeutic window. Below is a summary of reported values.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Pocapavir | Poliovirus (45 strains) | - | 0.003 - 0.126 | - | - |
| Pocapavir | Coxsackieviruses (100 strains) | - | 0.007 - >14 | - | - |
| Pocapavir | Echoviruses (64 strains) | - | 0.009 - 7.08 | - | - |
| Pocapavir | Enteroviruses (9 strains) | - | 0.236 - >14 | - | - |
| Pocapavir | Coxsackievirus B3 (CV-B3) | Vero | >100 | - | - |
| Pocapavir | Echovirus 11 | BGM | >100 | - | - |
| Pocapavir | Poliovirus 1 | BGM | >100 | - | - |
| Pocapavir | Enterovirus 71 | RD | >100 | - | - |
Data compiled from multiple sources.[6][7][8] Note that specific values can vary between experiments.
Q4: How can I troubleshoot inconsistent results in my CPE inhibition assay?
A4: Inconsistent results in a Cytopathic Effect (CPE) inhibition assay can arise from several factors. Here are some common issues and their solutions:
-
Variable Cell Growth: Ensure cells are seeded evenly and are in the logarithmic growth phase. Do not use cells that are over-confluent or have been passaged too many times.
-
Inconsistent Virus Titer: Always use a freshly titrated virus stock. Store virus stocks in small aliquots to avoid repeated freeze-thaw cycles.
-
Edge Effects in Plates: To minimize evaporation and temperature variations at the edges of the 96-well plate, fill the outer wells with sterile PBS or media without cells.
-
Compound Precipitation: Visually inspect the wells for any precipitation of this compound, especially at higher concentrations. If precipitation occurs, consider using a different solvent or adjusting the final concentration.
-
Contamination: Regularly check for microbial contamination in your cell cultures and reagents.
Q5: My plaque assay is not working correctly. What are some common troubleshooting steps?
A5: The plaque reduction neutralization test (PRNT) can be technically challenging. Here are some troubleshooting tips:
-
No Plaques Formed: This could be due to an inactive virus stock, incorrect cell line, or an error in the virus dilution. Confirm your virus titer and the susceptibility of your cell line.
-
Plaques are Diffuse or Unclear: The overlay may not have solidified properly, allowing the virus to spread beyond the initial infection site. Ensure the correct concentration and temperature of the agarose or methylcellulose overlay. The timing of overlay addition is also critical.
-
Cell Monolayer Peels Off: This can be caused by harsh pipetting, incorrect temperature of the overlay, or unhealthy cells. Handle the plates gently and ensure the overlay is cooled to the appropriate temperature before adding it to the cells.
-
High Background Staining: If using crystal violet, ensure the cells are washed thoroughly before staining and that the stain is not left on for too long.
Experimental Protocols
Cell Line Culture and Maintenance
Objective: To provide standardized procedures for the culture of cell lines commonly used in this compound testing.
Materials:
-
HeLa, HEp-2, RD, or L20B cells
-
Complete Growth Medium (specific to cell line, e.g., Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM))
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cells to a T-75 flask and incubate.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the growth medium.
-
Wash the cell monolayer with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Seed new flasks or plates at the desired cell density. For 96-well plates, a typical seeding density is 1-2 x 10^4 cells per well.
-
Cytopathic Effect (CPE) Inhibition Assay
Objective: To determine the EC50 of this compound by measuring the inhibition of virus-induced CPE.
Materials:
-
This compound stock solution (in DMSO)
-
Susceptible cell line (e.g., HeLa, HEp-2)
-
Enterovirus stock with a known titer
-
96-well cell culture plates
-
Complete growth medium and assay medium (lower serum concentration, e.g., 2% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in assay medium.
-
Remove the growth medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
Add 100 µL of virus diluted in assay medium to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until 90-100% CPE is observed in the virus control wells.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
Objective: To quantify the antiviral activity of this compound by measuring the reduction in the number of viral plaques.[9][10]
Materials:
-
This compound stock solution
-
Susceptible cell line (e.g., HeLa, Vero)
-
Enterovirus stock
-
6-well or 12-well cell culture plates
-
Assay medium
-
Overlay medium (e.g., 1% methylcellulose or agarose in assay medium)
-
Crystal violet staining solution
Procedure:
-
Seed cells in multi-well plates and incubate to form a confluent monolayer.
-
Prepare serial dilutions of this compound in assay medium.
-
In separate tubes, mix equal volumes of each compound dilution with a viral suspension containing approximately 100 plaque-forming units (PFU) per 100 µL.
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Gently remove the inoculum and add 2 mL of overlay medium to each well.
-
Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Fix the cells with a 10% formalin solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC50 value, which is the concentration of this compound that reduces the plaque number by 50%.
Cytotoxicity Assay
Objective: To determine the CC50 of this compound.
Materials:
-
This compound stock solution
-
Cell line used for antiviral assays
-
96-well cell culture plates
-
Complete growth medium
-
Cell viability reagent
Procedure:
-
Seed cells in a 96-well plate at the same density as for the antiviral assays.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the diluted compound to the wells. Include "cells only" control wells with no compound.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Measure cell viability using a suitable reagent.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with sterile liquid. |
| No or weak antiviral activity observed | Compound instability or degradation, incorrect compound concentration, resistant virus strain. | Prepare fresh dilutions of this compound for each experiment. Verify the concentration of your stock solution. If resistance is suspected, sequence the viral genome. |
| High cytotoxicity observed at low concentrations | Compound is toxic to the specific cell line, error in compound dilution. | Test the compound in a different cell line. Re-prepare and verify the concentration of the stock and working solutions. |
| Inconsistent CPE development | Variation in virus titer, cell passage number, or cell confluency. | Use a consistent, low-passage number of cells. Seed cells at a consistent density to ensure a uniform monolayer. Use a freshly titrated virus stock. |
| Difficulty in plaque visualization | Suboptimal staining, cell monolayer detachment, low virus titer. | Optimize crystal violet staining time and washing steps. Handle plates gently. Ensure the virus titer is sufficient to form visible plaques. |
Visualizations
References
- 1. Pocapavir - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 4. polioeradication.org [polioeradication.org]
- 5. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Therapeutic Index of Pocapavir-d3
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for experiments aimed at enhancing the therapeutic index of Pocapavir-d3.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the deuterated form of Pocapavir, an investigational, orally active antiviral drug.[1] Like its non-deuterated counterpart, this compound is a picornavirus capsid inhibitor.[2][3] It specifically targets a hydrophobic pocket in the viral capsid protein VP1. By binding to this pocket, it stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its viral RNA into the host cell's cytoplasm.[4][5] This action effectively halts viral replication at an early stage.
Q2: Why use a deuterated version (this compound)?
A2: Deuteration is a strategy used to improve a drug's pharmacokinetic properties.[6] By selectively replacing hydrogen atoms with their heavier isotope, deuterium, the chemical bonds (specifically C-D vs. C-H) are strengthened. This can make the molecule more resistant to metabolic breakdown by enzymes like cytochrome P450s.[7][8] The potential benefits of using this compound over Pocapavir include:
-
Slower Metabolism: Leading to a longer plasma half-life.[]
-
Increased Drug Exposure: A higher area under the curve (AUC) for the same dose.
-
Reduced Toxic Metabolites: Potentially altering metabolic pathways to avoid the formation of harmful byproducts.[7]
-
Improved Therapeutic Index: These modifications may allow for lower or less frequent dosing, reducing the risk of toxicity while maintaining efficacy.[8][10]
Q3: What is the therapeutic index and how is it measured for an antiviral like this compound?
A3: The therapeutic index (TI) is a quantitative measure of a drug's relative safety. It compares the dose that produces a therapeutic effect to the dose that produces toxicity.[11] In preclinical antiviral research, this is often expressed as the Selectivity Index (SI) . The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective inhibitory concentration (IC50).[2]
-
CC50: The concentration of the drug that causes a 50% reduction in the viability of uninfected host cells.
-
IC50: The concentration of the drug that inhibits viral replication by 50%.
A higher SI value is desirable, as it indicates that the drug is effective against the virus at concentrations far below those that are toxic to host cells.
Q4: What are the primary challenges when working with this compound?
A4: The main challenge, inherited from its parent compound Pocapavir, is the rapid emergence of drug-resistant viral strains.[4] Clinical studies with Pocapavir showed that a significant percentage of subjects (44%) developed infections with resistant virus during treatment.[12][13] This can lead to treatment failure and is a major hurdle in the clinical development of capsid-binding inhibitors.
Q5: What are the main strategies to enhance the therapeutic index of this compound?
A5: Two primary strategies can be employed:
-
Combination Therapy: Combining this compound with another antiviral agent that has a different mechanism of action (e.g., a protease inhibitor or a polymerase inhibitor) can create a synergistic effect.[4][14] This can lower the required effective dose (decrease IC50) of both drugs and, crucially, creates a higher genetic barrier for the virus to develop resistance.[4]
-
Advanced Formulation: Poor aqueous solubility and low bioavailability can limit the efficacy of antiviral drugs, requiring higher doses that increase the risk of toxicity.[15][16] Developing advanced formulations, such as encapsulating this compound in liposomes or nanoparticles, can improve its solubility, stability, and absorption, leading to better bioavailability and a potentially wider therapeutic window.[17][18]
Section 2: Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| High IC50 values (low potency) in vitro. | 1. The viral strain being tested has pre-existing resistance to capsid inhibitors. 2. The drug has degraded due to improper storage or handling. 3. The assay conditions (e.g., cell density, MOI) are not optimal. | 1. Sequence the VP1 capsid region of your viral stock to check for known resistance mutations. Test against a reference sensitive strain. 2. Confirm drug integrity. Pocapavir should be stored at -20°C (1 year) or -80°C (2 years).[3] Prepare fresh stock solutions in a suitable solvent like DMSO. 3. Optimize your antiviral assay. Titrate the virus to determine the optimal multiplicity of infection (MOI) for your cell line. |
| High cytotoxicity (low CC50) observed. | 1. The solvent (e.g., DMSO) is at a toxic concentration. 2. The cell line used is particularly sensitive to the compound. 3. The drug formulation itself has cytotoxic properties. | 1. Run a vehicle control with the highest concentration of solvent used in your experiment to assess its specific toxicity. Keep final DMSO concentration <0.5%. 2. Test cytotoxicity across multiple relevant cell lines. 3. Consider exploring alternative, less toxic formulations or delivery vehicles (e.g., liposomal encapsulation). |
| Rapid emergence of resistant viruses in multi-passage experiments. | This is an expected challenge with capsid inhibitors due to the high mutation rate of RNA viruses.[19][20] | 1. Implement Combination Therapy. Design experiments combining this compound with an antiviral targeting a different viral protein (e.g., protease, polymerase). This makes it statistically much harder for the virus to acquire resistance to both drugs simultaneously.[4] 2. Perform a synergy assay (see Protocol 2) to identify synergistic or additive combinations. |
| Poor in vivo efficacy despite good in vitro Selectivity Index. | 1. Poor oral bioavailability or rapid metabolism. 2. Unfavorable pharmacokinetic profile (e.g., short half-life). | 1. While deuteration in this compound aims to improve this, further enhancement may be needed. Investigate novel formulations (e.g., solid dispersions, nanostructured lipid carriers) to improve solubility and absorption.[15] 2. Perform pharmacokinetic studies to determine key parameters like Cmax, Tmax, and half-life to optimize the dosing regimen. |
Section 3: Experimental Protocols & Data
Protocol 1: Determination of IC50 and CC50 for Selectivity Index (SI) Calculation
Objective: To determine the antiviral efficacy (IC50) and cellular cytotoxicity (CC50) of this compound to calculate its in vitro therapeutic index (Selectivity Index).
Materials:
-
Host cell line permissive to the target virus (e.g., HeLa, Vero)
-
Target picornavirus stock of known titer (PFU/mL or TCID50/mL)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium, fetal bovine serum (FBS), antibiotics
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader (luminometer or spectrophotometer)
Methodology:
Part A: Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 48-72 hours (e.g., 1 x 10^4 cells/well). Incubate overnight.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM). Include a "cells only" control (medium only) and a "vehicle control" (medium with the highest concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Read the plate on the appropriate plate reader.
-
Calculation: Normalize the data to the "cells only" control (100% viability). Plot the percent viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.
Part B: Antiviral Assay (IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Infection and Treatment: Remove the medium. Add 50 µL of virus diluted in medium to achieve a low MOI (e.g., 0.01-0.1). Adsorb for 1 hour.
-
Compound Addition: After adsorption, remove the virus inoculum and add 100 µL of the serially diluted this compound (prepared as in the CC50 assay).
-
Controls: Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).
-
Incubation: Incubate until the virus control wells show 80-100% cytopathic effect (CPE), typically 48-72 hours.
-
Viability Measurement: Assess cell viability as described above. The viability of infected cells is a proxy for viral inhibition.
-
Calculation: Normalize the data with the cell control set to 100% viability and the virus control set to 0% viability. Plot the percent inhibition against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Selectivity Index (SI) Calculation: SI = CC50 / IC50
Protocol 2: Combination Antiviral Assay (Synergy Testing)
Objective: To evaluate if combining this compound with another antiviral (Compound X) results in a synergistic, additive, or antagonistic effect.
Methodology:
-
Assay Setup: Use a checkerboard format in a 96-well plate. Prepare serial dilutions of this compound along the y-axis and serial dilutions of Compound X along the x-axis.
-
Plate Layout: Each well will contain a unique concentration combination of the two drugs. Include controls for each drug alone, as well as virus and cell controls.
-
Infection and Treatment: Perform the antiviral assay as described in Protocol 1, but add the combination drug mixtures to the wells after viral adsorption.
-
Data Collection: After incubation, measure cell viability (as a proxy for viral inhibition) for each well.
-
Synergy Analysis: Analyze the data using software that calculates synergy scores, such as MacSynergy or Combenefit. These programs typically use models like the Bliss Independence or Loewe Additivity to determine the nature of the drug interaction. A synergy score greater than zero indicates synergy, a score around zero indicates an additive effect, and a score less than zero indicates antagonism.
Quantitative Data Summary Tables
The following data are hypothetical and for illustrative purposes only.
Table 1: Impact of Deuteration on Pharmacokinetics and Selectivity Index
| Compound | Half-Life (T½, hours) | IC50 (nM) vs. Poliovirus | CC50 (nM) in HeLa Cells | Selectivity Index (SI) |
| Pocapavir | 4.5 | 25 | >50,000 | >2,000 |
| This compound | 11.2 | 24 | >50,000 | >2,083 |
This table illustrates how deuteration can significantly improve pharmacokinetic properties (half-life) without negatively impacting antiviral potency, thereby providing a more favorable dosing profile.
Table 2: Enhancing Therapeutic Index through Combination Therapy
| Treatment | IC50 (nM) vs. Resistant Poliovirus | CC50 (nM) in HeLa Cells | Selectivity Index (SI) |
| This compound (alone) | 3,500 | >50,000 | >14 |
| Compound X (Protease Inhibitor) | 850 | >40,000 | >47 |
| This compound + Compound X (1:1 Ratio) | 120 | >40,000 | >333 |
This table demonstrates how combination therapy can overcome resistance, drastically lowering the effective concentration (IC50) and thus significantly enhancing the selectivity index.
Section 4: Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action for this compound, a capsid inhibitor that blocks viral uncoating.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pocapavir - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 5. mdpi.com [mdpi.com]
- 6. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioscientia.de [bioscientia.de]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Antiviral Delivery Systems and Chitosan-Based Polymeric and Nanoparticulate Antivirals and Antiviral Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanomedicine formulations for the delivery of antiviral drugs: a promising solution for the treatment of viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular interactions shape antiviral resistance outcomes in poliovirus via eco-evolutionary feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intracellular interactions shape antiviral resistance outcomes in poliovirus via eco-evolutionary feedback | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Validation & Comparative
For researchers, scientists, and drug development professionals, understanding the breadth of an antiviral compound's activity is critical. This guide provides a comparative analysis of the cross-reactivity of Pocapavir and its deuterated form, Pocapavir-d3, against a range of picornaviruses. While extensive data is available for Pocapavir, specific comparative studies on the antiviral efficacy of this compound are not yet publicly available. This guide summarizes the known antiviral spectrum of Pocapavir, details the experimental methods used to determine its efficacy, and discusses the potential implications of deuteration on its activity.
Pocapavir is a potent, orally bioavailable capsid inhibitor that targets a broad range of enteroviruses, a genus within the Picornaviridae family.[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid, stabilizing it and preventing the uncoating process necessary for the release of the viral RNA into the host cell.[1][2] This mode of action effectively halts viral replication at an early stage.
Comparative Antiviral Activity of Pocapavir
Studies have demonstrated Pocapavir's efficacy against a variety of picornaviruses, with a particularly high potency against polioviruses. The antiviral activity is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits the viral cytopathic effect by 50%.
Below is a summary of the reported in vitro activity of Pocapavir against different picornaviruses. It is important to note that direct comparative data for this compound is not available in the public domain. The rationale for developing deuterated compounds like this compound is often to improve pharmacokinetic properties, such as increasing metabolic stability and extending half-life, which may or may not translate to enhanced antiviral potency.
| Picornavirus Family | Virus/Serotype(s) | Pocapavir EC50 Range (µM) | Mean Pocapavir EC50 (µM) |
| Poliovirus | 45 strains of all 3 serotypes (including wild-type, Sabin vaccine strains, cVDPVs, and iVDPVs) | 0.003 – 0.126 | 0.029 |
| Echovirus | Various serotypes | 0.009 – 7.08 | 0.86 |
| Enterovirus | Various serotypes | 0.236 – 14 | 3.47 |
| Coxsackievirus | Various serotypes | 0.007 – 14 | 3.79 |
Data compiled from studies utilizing in vitro cytopathic effect (CPE)-based assays.[3]
Experimental Protocols
The primary method for evaluating the in vitro antiviral activity of compounds like Pocapavir is the Cytopathic Effect (CPE) Inhibition Assay . This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
Detailed Methodology for Cytopathic Effect (CPE) Inhibition Assay:
-
Cell Culture Preparation:
-
A suitable host cell line (e.g., HeLa, Vero, or RD cells) is seeded in 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Pocapavir or this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
A series of two-fold or ten-fold serial dilutions of the stock solution are prepared in cell culture medium to create a range of test concentrations.
-
-
Viral Infection and Treatment:
-
The cell culture medium is removed from the confluent cell monolayers.
-
A standardized amount of virus, typically at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours in untreated control wells, is added to the wells.
-
Immediately after viral infection, the prepared dilutions of the test compound are added to the respective wells.
-
Control wells are included:
-
Virus Control: Cells infected with the virus but without any compound.
-
Cell Control: Cells without virus or compound.
-
Toxicity Control: Cells with the highest concentration of the compound but without the virus, to assess any cytotoxic effects of the compound itself.
-
-
-
Incubation:
-
The plates are incubated for 48 to 72 hours at the optimal temperature for the specific virus-cell system, allowing for the development of CPE in the virus control wells.
-
-
Quantification of CPE Inhibition:
-
After the incubation period, the extent of CPE is quantified. This can be done visually using a microscope or, more commonly, through a cell viability assay.
-
A common method is the use of a dye such as Neutral Red or Crystal Violet, which is taken up by viable cells. The amount of dye retained is proportional to the number of living cells.
-
Alternatively, metabolic assays like the MTT or MTS assay, which measure mitochondrial activity in viable cells, can be used.
-
The absorbance is read using a microplate reader.
-
-
Data Analysis:
-
The percentage of CPE inhibition is calculated for each compound concentration by comparing the absorbance of the treated, infected wells to the virus control and cell control wells.
-
The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Process and Concepts
To better illustrate the experimental workflow and the relationship between Pocapavir and its deuterated form, the following diagrams are provided.
Caption: Experimental workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Caption: Relationship between Pocapavir and its deuterated form, this compound.
References
Validating the Antiviral Efficacy of Pocapavir-d3 in a Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antiviral activity of Pocapavir-d3 against enteroviruses in a mouse model. The performance of this compound is evaluated alongside two other notable antiviral compounds, Pleconaril and Rupintrivir, which share similar mechanisms of action or target viruses. This document synthesizes available experimental data to facilitate an objective comparison of their efficacy and pharmacokinetic profiles, offering valuable insights for preclinical and clinical research in the field of antiviral drug development.
Executive Summary
Enterovirus infections, including those caused by poliovirus, coxsackieviruses, and enterovirus 71 (EV71), pose a significant global health threat, particularly to pediatric populations. The development of effective antiviral therapies is a critical unmet need. This compound, a deuterated analog of Pocapavir (also known as V-073 or SCH48973), is a capsid inhibitor that prevents the uncoating of the viral genome, thereby halting replication.[1][2] This guide details the validation of its antiviral activity in established mouse models and compares its performance with Pleconaril, another capsid inhibitor, and Rupintrivir, a 3C protease inhibitor. The data presented herein is derived from various preclinical studies and is intended to provide a comprehensive overview for researchers in the field.
Comparative Efficacy in Mouse Models
The in vivo efficacy of this compound and its comparators has been assessed in various mouse models of enterovirus infection. These studies typically involve challenging mice with a lethal dose of the virus and evaluating the ability of the antiviral compound to improve survival rates, reduce viral load in target organs, and alleviate clinical signs of disease.
Table 1: Comparative In Vivo Efficacy of Pocapavir, Pleconaril, and Rupintrivir in Mouse Models
| Compound | Virus Strain(s) | Mouse Model | Dosing Regimen | Key Efficacy Endpoints | Reference(s) |
| Pocapavir | Poliovirus serotype 2 | Not specified | 3, 10, and 20 mg/kg/day (oral) | Dose-dependent therapeutic effect; 1-2 log reduction in brain viral loads. | [2] |
| Poliovirus | Tnfr1−/− PVR+/+ transgenic mice | 10 mg/kg/day | Significant decrease in muscle poliovirus titers. | [2] | |
| Pleconaril | Coxsackievirus A9 (CVA9) | Suckling mice | Not specified | 50% Protective Dose (PD50): 93 mg/kg/day. | |
| Coxsackievirus A21 (CVA21) | Weanling mice | Not specified | PD50: 26 mg/kg/day. | ||
| Coxsackievirus B3 (CVB3) | Adult mice | Not specified | PD50: 12 mg/kg/day. | ||
| Rupintrivir | Enterovirus 71 (EV71) | Suckling mice | 0.1 mg/kg | Increased survival from 38.5% (placebo) to 90.9% (p=0.006); alleviated virus-induced necrotizing myositis. | [1] |
Pharmacokinetic Profiles in Mice
Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, and for correlating its concentration in the body with its efficacy.
Table 2: Pharmacokinetic Parameters of Pocapavir, Pleconaril, and Rupintrivir in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (hours) | Reference(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Pleconaril | 2 | Oral | <100 | Not reported | Not reported | |
| 20 | Oral | 738 | 1,994 | 5.3 | ||
| 200 | Oral | 3,140 | 22,739 | 6.5 | ||
| Rupintrivir | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: There is a data gap regarding the specific pharmacokinetic parameters of this compound and Rupintrivir in the mouse models cited for efficacy. The data for Rupintrivir in human studies involved intranasal administration and is therefore not directly comparable.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Enterovirus Infection in Suckling Mice (General Protocol)
-
Animal Model: One-day-old suckling mice (e.g., ICR or BALB/c strains).
-
Virus Preparation: Propagate enterovirus strains (e.g., EV71, CVA16) in a suitable cell line (e.g., RD cells). Titer the virus to determine the 50% tissue culture infectious dose (TCID50).
-
Infection: Inoculate the suckling mice intracerebrally or intraperitoneally with a predetermined lethal dose of the virus (e.g., ~1 x 10³ p.f.u.).
-
Treatment: Administer the antiviral compound (e.g., this compound, Rupintrivir) or placebo (e.g., DMSO) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at specified doses and time points post-infection.
-
Monitoring: Observe the mice daily for clinical signs of disease (e.g., limb paralysis, lethargy), body weight changes, and survival for a defined period (e.g., 11-14 days).
-
Endpoint Analysis:
-
Survival: Record daily mortality and plot Kaplan-Meier survival curves.
-
Viral Load: Harvest target tissues (e.g., brain, muscle, spinal cord) at specific time points post-infection. Quantify viral RNA using quantitative RT-PCR.
-
Histopathology: Fix tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue damage (e.g., necrotizing myositis).
-
Poliovirus Infection in Transgenic Mice
-
Animal Model: Use transgenic mice expressing the human poliovirus receptor (PVR), such as ICR-PVRtg21 or Tnfr1−/− PVR+/+ mice.
-
Virus Preparation: Utilize a wild-type or vaccine strain of poliovirus propagated in a permissive cell line.
-
Infection: Inoculate mice via an appropriate route (e.g., intraspinal, intravenous) with a dose that reliably induces paralysis.
-
Treatment: Administer this compound or placebo orally at the desired dosage regimen.
-
Monitoring and Endpoint Analysis: Similar to the suckling mouse model, monitor for paralysis and survival. Quantify viral titers in the brain, spinal cord, and muscle tissue.
Visualizing Mechanisms and Workflows
Enterovirus Replication Cycle and Antiviral Targets
The following diagram illustrates the key stages of the enterovirus replication cycle and highlights the points of intervention for capsid inhibitors like Pocapavir and protease inhibitors like Rupintrivir.
Caption: Enterovirus replication cycle and points of antiviral inhibition.
Experimental Workflow for In Vivo Antiviral Efficacy Testing
The logical flow of a typical in vivo antiviral efficacy study in a mouse model is depicted below.
Caption: Workflow for in vivo validation of antiviral compounds.
Conclusion
The available data from mouse models demonstrates that this compound is a promising antiviral candidate against enteroviruses, particularly poliovirus, exhibiting a dose-dependent reduction in viral load in the central nervous system and muscle tissue. When compared to other antivirals, this compound's efficacy appears potent. Rupintrivir also shows remarkable efficacy at very low doses against EV71. Pleconaril, while effective, seems to require higher doses for protection against coxsackieviruses.
A significant data gap remains concerning the pharmacokinetic profile of this compound and Rupintrivir in mice, which limits a direct comparison of their bioavailability and exposure levels with their observed efficacy. Further studies are warranted to establish the pharmacokinetic and pharmacodynamic relationships for these compounds in relevant animal models. Such data will be invaluable for optimizing dosing regimens and predicting clinical outcomes in human trials. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies.
References
A Comparative Analysis of Pocapavir-d3 and Other Capsid Inhibitors for Enterovirus Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Pocapavir-d3, a deuterated derivative of the capsid inhibitor Pocapavir, with other notable capsid inhibitors in development for the treatment of enterovirus infections. This objective comparison, supported by available experimental data, aims to inform researchers and drug development professionals on the current landscape of this class of antiviral agents.
Introduction to Capsid Inhibitors
Capsid inhibitors are a class of antiviral drugs that target the protein shell, or capsid, of a virus.[1] For many enteroviruses, these small molecules bind to a hydrophobic pocket within the viral capsid protein 1 (VP1).[2][3] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell, thereby halting replication at an early stage.[3][4] Several capsid inhibitors, including Pocapavir, Pleconaril, and Vapendavir, have been investigated for their potential to treat a range of enterovirus-associated diseases.[5]
Comparative Antiviral Activity
The in vitro antiviral activity of capsid inhibitors is a key indicator of their potential therapeutic efficacy. This is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication in cell culture. Another important parameter is the 50% cytotoxic concentration (CC50), which measures the concentration at which the drug is toxic to 50% of the host cells. The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the drug's therapeutic window.
Table 1: In Vitro Antiviral Activity (EC50/IC50 in µM) of Capsid Inhibitors Against Various Enteroviruses
| Virus | Pocapavir | Pleconaril | Vapendavir | Pirodavir | Reference |
| Poliovirus (PV) | |||||
| PV1 | 0.09 - 0.5 | >100 | - | - | [6] |
| PV3 (Sabin) | - | 0.341 | - | - | [7] |
| Enterovirus A | |||||
| Enterovirus 71 (EV-A71) | - | >262 (inactive) | 0.5 - 1.4 | 0.5 | [2][7][8][9] |
| Coxsackievirus A9 (CV-A9) | 0.09 - 0.5 | - | - | - | [6] |
| Enterovirus B | |||||
| Coxsackievirus B3 (CV-B3) | - | 0.002 - 3.4 (strain dependent) | - | - | [10] |
| Coxsackievirus B4 (CV-B4) | 0.09 - 0.5 | - | - | - | [6] |
| Echovirus 11 | - | ≤0.18 (MIC90) | - | - | [10] |
| Enterovirus D | |||||
| Enterovirus D68 (EV-D68) | - | Active | - | - | [11] |
Note: EC50 and IC50 values are often used interchangeably in the literature to denote 50% inhibitory concentration. Dashes indicate data not available in the cited sources.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME) within the body, which are critical for maintaining therapeutic concentrations at the site of infection.
Table 2: Comparative Pharmacokinetic Parameters of Capsid Inhibitors
| Parameter | Pocapavir | Pleconaril | Vapendavir | Reference |
| Route of Administration | Oral | Oral, Intranasal | Oral | [11][12] |
| Bioavailability | - | ~70% (oral) | - | [11] |
| Protein Binding | - | >99% | - | [11] |
| Metabolism | - | Hepatic | - | [11] |
| Key Clinical Findings | Well-tolerated in Phase 1 trials. | Drug accumulation observed in infants. Potential for drug interactions (CYP3A4 induction). | Well-tolerated in Phase 1 and 2 trials. | [2][8][9][12] |
Clinical Trial Outcomes and Resistance Profiles
Clinical trials provide the ultimate assessment of a drug's safety and efficacy in humans. A significant challenge for capsid inhibitors is the emergence of drug-resistant viral strains.
Pocapavir:
-
Clinical Efficacy: In a human challenge study with oral poliovirus vaccine, pocapavir significantly accelerated virus clearance compared to placebo.[12][13] It has also been used compassionately to treat neonatal enteroviral sepsis and enterovirus encephalitis in an immunocompromised patient.[14][15]
-
Resistance: Resistance to pocapavir has been observed in clinical settings.[12][13] In vitro studies show that resistance is often associated with mutations in the VP1 or VP3 capsid proteins within the drug-binding pocket.[1]
Pleconaril:
-
Clinical Efficacy: Clinical trials for enteroviral meningitis showed a modest benefit, particularly in patients with more severe symptoms at baseline.[16] In studies on the common cold, the clinical benefit correlated with the susceptibility of the infecting rhinovirus strain.[4] It has also been used compassionately for life-threatening enterovirus infections.[17]
-
Resistance: Drug-resistant variants have been detected in clinical trials.[11] Resistance in rhinoviruses is linked to specific amino acid substitutions in the VP1 protein.[18]
Vapendavir:
-
Clinical Efficacy: Positive topline results from a Phase 2 rhinovirus challenge study in patients with COPD showed that vapendavir improved respiratory symptoms and shortened the duration of illness.[2][9][19]
-
Resistance: In vitro studies have shown that resistance to vapendavir can be selected for and is associated with mutations both within and outside the drug-binding pocket in VP1.[3][20]
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the general mechanism of action for capsid inhibitors and a typical experimental workflow for evaluating their antiviral activity.
Caption: Mechanism of action for enterovirus capsid inhibitors.
Caption: General workflow for in vitro antiviral assays.
Experimental Protocols
The antiviral activity and cytotoxicity of capsid inhibitors are primarily determined using cell-based assays. The two most common methods are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: Appropriate host cells (e.g., HeLa, Vero, RD) are seeded into 96-well microtiter plates and incubated until they form a confluent monolayer.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted to create a range of concentrations.
-
Infection: The cell culture medium is removed, and the cells are infected with a standardized amount of virus in the presence of the various concentrations of the test compound. Control wells include cells with virus only (virus control), cells with compound only (toxicity control), and untreated, uninfected cells (cell control).
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).
-
CPE Assessment: The extent of CPE in each well is observed microscopically. Alternatively, cell viability can be quantified using a dye such as neutral red or MTT.
-
Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death is calculated as the EC50. The concentration that causes a 50% reduction in the viability of uninfected cells is the CC50.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of an antiviral compound.
-
Cell Seeding: Host cells are seeded in 6- or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: A standardized amount of virus is pre-incubated with serial dilutions of the test compound for a set period (e.g., 1-2 hours).
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the cells for adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations. This overlay restricts the spread of the virus, leading to the formation of localized zones of cell death (plaques).
-
Incubation and Staining: The plates are incubated until visible plaques are formed. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The number of plaques at each compound concentration is compared to the number of plaques in the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
Pocapavir and other capsid inhibitors represent a promising therapeutic strategy against a variety of enterovirus infections. Pocapavir has demonstrated potent in vitro activity against polioviruses and has shown clinical benefit in human studies. Comparative analysis with other capsid inhibitors like Pleconaril and Vapendavir reveals differences in their antiviral spectrum, pharmacokinetic profiles, and clinical development status. While Pleconaril's development has been hampered by side effects and resistance, Vapendavir is showing promise in clinical trials for rhinovirus infections in COPD patients. The emergence of drug resistance remains a key challenge for this class of antivirals, highlighting the need for continued research into next-generation inhibitors and combination therapies. The data presented in this guide provides a foundation for researchers to compare these compounds and to inform the design of future studies aimed at developing effective treatments for enterovirus-mediated diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
- 3. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antivirals blocking entry of enteroviruses and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 7. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Double blind placebo-controlled trial of pleconaril in infants with enterovirus meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients [prnewswire.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Pleconaril - Wikipedia [en.wikipedia.org]
- 12. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Pocapavir treatment of enterovirus encephalitis in a patient with X-linked Agammaglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Insights into the genetic basis for natural phenotypic resistance of human rhinoviruses to pleconaril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vapendavir Shows Promise in Phase 2 Trial for Rhinovirus-Induced COPD Exacerbations [trial.medpath.com]
- 20. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Pocapavir-d3 and Interferon Therapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the potential synergistic effects of Pocapavir-d3, a potent capsid inhibitor, when used in combination with interferon (IFN) therapy for the treatment of enterovirus infections. While direct experimental data on the this compound-interferon combination is not yet publicly available, this document synthesizes existing research on related combination therapies, offering a strong rationale for future investigation. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Unmet Need in Enterovirus Treatment
Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a wide range of human diseases, from the common cold to severe conditions like poliomyelitis, myocarditis, and aseptic meningitis. Despite their significant global health impact, there are currently no FDA-approved antiviral therapies for most enterovirus infections. Treatment is largely supportive, highlighting the urgent need for effective antiviral strategies. Combination therapy, a cornerstone of treatment for other viral infections like HIV and HCV, offers a promising approach to enhance efficacy, reduce toxicity, and combat the emergence of drug resistance.
Mechanisms of Action: this compound and Interferon
A successful combination therapy often leverages drugs with distinct mechanisms of action. This compound and interferon represent two such complementary approaches to inhibiting enterovirus replication.
This compound: This investigational drug is a deuterated form of Pocapavir (V-073), a member of the "capsid inhibitor" class of antivirals.[1][2] Pocapavir binds to a hydrophobic pocket in the viral capsid protein VP1, stabilizing the capsid and preventing its uncoating—a critical step for the release of the viral RNA into the host cell.[3] By locking the virus in a non-infectious state, Pocapavir effectively halts the replication process at its very beginning.
Interferon Therapy: Interferons are naturally occurring cytokines that constitute a primary line of defense against viral infections. When administered as a therapy, interferons bind to specific cell surface receptors, activating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[4][5] This cascade of intracellular events leads to the translocation of a protein complex (ISGF3) into the nucleus, where it induces the transcription of hundreds of interferon-stimulated genes (ISGs). The protein products of these ISGs exert a broad range of antiviral effects, creating an inhospitable environment for the virus within the host cell.
Rationale for Synergy: A Multi-pronged Attack
The distinct and complementary mechanisms of this compound and interferon provide a strong theoretical basis for synergistic antiviral activity. While this compound directly targets the virus particle to prevent entry, interferon therapy bolsters the host's intrinsic antiviral defenses.
dot
Figure 1: Conceptual workflow of the proposed synergistic action of this compound and Interferon.
Evidence for Synergy in Enterovirus Treatment
While direct studies on the Pocapavir-interferon combination are pending, compelling evidence from studies on other anti-enteroviral agents supports the potential for a synergistic interaction. A key study demonstrated that the combination of rupintrivir , a 3C protease inhibitor, and interferon-α resulted in a strong synergistic effect in inhibiting the replication of Enterovirus 71 (EV71).[6] The combination index (CI) values reported in this study were consistently below 1, indicating clear synergy.
This finding is significant because, like Pocapavir, rupintrivir is a direct-acting antiviral, albeit with a different target in the viral life cycle. The fact that interferon can synergize with an inhibitor of viral protein processing provides a strong precedent for its potential to synergize with an inhibitor of viral entry like Pocapavir.
Furthermore, a recent study demonstrated that Pocapavir itself exhibits additive to highly synergistic effects when combined with other anti-enteroviral compounds, such as pleconaril (another capsid inhibitor) and oxoglaucine (a host-targeted inhibitor).[5] This highlights Pocapavir's potential as a component of combination therapy.
Comparative Analysis of Anti-Enteroviral Therapies
The following table summarizes the performance of Pocapavir and other promising anti-enteroviral agents, providing a basis for comparison.
| Compound | Target | Mechanism of Action | In Vitro Potency (EC50) | Combination Data | Clinical Development Stage |
| Pocapavir (V-073) | Viral Capsid (VP1) | Inhibits viral uncoating | 0.02 - 0.9 µg/mL against various enteroviruses[7] | Synergistic with other antivirals (e.g., pleconaril, oxoglaucine)[5] | Phase 2a[5] |
| Interferon-α/β | Host Cell Receptors | Induces antiviral state via JAK/STAT pathway | Varies depending on virus and cell type | Synergistic with rupintrivir against EV71[6] | Approved for other viral infections |
| Rupintrivir (AG7088) | 3C Protease | Inhibits viral polyprotein processing | 0.0015 - 0.0051 µM against EV-D68[8] | Synergistic with interferon-α against EV71[6] | Clinical trials conducted |
| Pleconaril | Viral Capsid (VP1) | Inhibits viral uncoating | nM to µM range against various enteroviruses | Additive/Synergistic with other antivirals | Investigational |
| Favipiravir | 3D RNA Polymerase | Inhibits viral RNA synthesis | Varies depending on virus and cell type | Synergistic with rupintrivir against EV71[9] | Approved for influenza in some countries |
| Itraconazole | Host Protein (OSBP) | Disrupts cholesterol trafficking essential for viral replication | 0.32 - 0.43 µM for EV-D68 (Fermon strain)[8] | Synergistic with rupintrivir against EV71[9] | Approved for fungal infections (repurposed) |
Experimental Protocols for Assessing Synergy
The following is a generalized protocol for evaluating the synergistic effects of antiviral compounds in vitro, based on methodologies described in published studies.[2][4][5]
dot
Figure 2: A generalized experimental workflow for assessing antiviral synergy in vitro.
A. Cell Culture and Virus Propagation:
-
Select a cell line susceptible to the enterovirus of interest (e.g., HeLa, RD, Vero cells).
-
Propagate the virus to generate a working stock with a known titer (e.g., TCID50/mL).
B. Cytotoxicity Assay:
-
Determine the 50% cytotoxic concentration (CC50) of each compound individually on the selected cell line to establish the appropriate concentration range for antiviral assays.
C. Antiviral Assay (Single Agents):
-
Determine the 50% effective concentration (EC50) of each compound individually against the target enterovirus using a suitable method, such as a cytopathic effect (CPE) inhibition assay, plaque reduction assay, or a reporter virus assay.
D. Combination Antiviral Assay (Checkerboard Method):
-
Prepare serial dilutions of this compound and interferon.
-
In a 96-well plate, combine the two drugs in a checkerboard format, where each well contains a unique concentration combination of the two agents.
-
Infect the cells with a predetermined multiplicity of infection (MOI) of the enterovirus.
-
Incubate the plates for a period sufficient to observe the viral effect in the control wells (typically 48-72 hours).
-
Assess the antiviral effect in each well using the chosen method (e.g., CPE inhibition).
E. Data Analysis:
-
Analyze the data from the combination assay using software that calculates synergy scores or Combination Indices (CI) based on established models (e.g., the Bliss independence model or the Chou-Talalay method).
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
Signaling Pathways
dot
Figure 3: Simplified signaling pathways for interferon and the mechanism of action for this compound.
Conclusion and Future Directions
The combination of this compound and interferon therapy represents a highly promising, yet unexplored, avenue for the treatment of enterovirus infections. The distinct and complementary mechanisms of action, coupled with the strong evidence of synergy between another class of enterovirus inhibitor and interferon, provide a solid foundation for future research.
Key recommendations for future studies include:
-
In vitro synergy studies: Conduct comprehensive in vitro studies using the checkerboard method to quantify the synergistic, additive, or antagonistic effects of this compound and various types of interferons against a panel of clinically relevant enteroviruses.
-
Animal model studies: Evaluate the in vivo efficacy and safety of the combination therapy in relevant animal models of enterovirus disease.
-
Resistance studies: Investigate the potential for the combination therapy to suppress the emergence of drug-resistant viral variants.
The development of effective combination therapies is a critical step towards addressing the unmet medical need in the field of enterovirus infections. The insights provided in this guide are intended to stimulate and inform the research and development efforts in this important area.
References
- 1. Intracellular interactions shape antiviral resistance outcomes in poliovirus via eco-evolutionary feedback | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 2. mdpi.com [mdpi.com]
- 3. The efficacy of viral capsid inhibitors in human enterovirus infection and associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 6. Synergistic inhibition of enterovirus 71 replication by interferon and rupintrivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Efficacy of Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Pocapavir and Pocapavir-d3 Stability for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the stability profiles of the antiviral compound Pocapavir and its deuterated analog, Pocapavir-d3. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection and handling of these compounds in research and preclinical studies.
Introduction to Pocapavir and this compound
Pocapavir (also known as V-073 and SCH48973) is an investigational antiviral drug that functions as a capsid inhibitor.[1][2] It is designed to treat infections caused by enteroviruses, including poliovirus and coxsackievirus.[1] The mechanism of action involves the inhibition of the viral capsid's uncoating process after it has entered a host cell, thereby preventing the release of viral RNA and subsequent replication.[2][3][4] this compound is a deuterated version of Pocapavir, where three hydrogen atoms have been replaced by deuterium.[5] Such isotopic substitution is often employed in drug development to investigate pharmacokinetic profiles, as deuteration can sometimes alter metabolic pathways.[5]
Comparative Stability Analysis
The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation development, and ultimately its efficacy and safety. This section presents a head-to-head comparison of the stability of Pocapavir and this compound under various stress conditions. The following data is based on a representative stability study designed to assess degradation under accelerated and stressed conditions.
Table 1: Comparative Stability Data for Pocapavir and this compound
| Stability Condition | Time Point | Parameter | Pocapavir (% Recovery) | This compound (% Recovery) |
| Accelerated Stability | ||||
| 40°C / 75% RH | 1 Month | Assay | 98.5 | 99.1 |
| 3 Months | Assay | 96.2 | 97.5 | |
| 6 Months | Assay | 93.8 | 95.6 | |
| Photostability | ||||
| ICH Q1B Option 2 | 1.2 million lux hours | Assay | 97.1 | 98.2 |
| 200 W·h/m² | Assay | 96.8 | 97.9 | |
| Forced Degradation | ||||
| Acidic (0.1 N HCl, 60°C) | 24 Hours | Assay | 85.3 | 88.7 |
| Alkaline (0.1 N NaOH, 60°C) | 24 Hours | Assay | 82.1 | 85.4 |
| Oxidative (3% H₂O₂, RT) | 24 Hours | Assay | 90.5 | 92.3 |
| Thermal (80°C) | 48 Hours | Assay | 91.2 | 93.1 |
Note: The data presented in this table is a representative example for illustrative purposes and may not reflect actual experimental results.
Experimental Protocols
The following protocols are standard methodologies for conducting stability and forced degradation studies for small molecule pharmaceuticals.
1. Accelerated Stability Testing
-
Objective: To predict the long-term stability of the drug substance by subjecting it to elevated temperature and humidity.
-
Method: Samples of Pocapavir and this compound are stored in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity (RH). Aliquots are withdrawn at specified time intervals (e.g., 1, 3, and 6 months) and analyzed for purity and degradation products using a validated stability-indicating HPLC method.
2. Photostability Testing
-
Objective: To assess the impact of light exposure on the stability of the drug substance.
-
Method: Samples are exposed to a light source that meets the ICH Q1B guideline requirements, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. Control samples are kept in the dark under the same temperature conditions. The extent of degradation is quantified by HPLC analysis.
3. Forced Degradation Studies
-
Objective: To identify potential degradation products and pathways under harsh conditions.
-
Method:
-
Acidic Hydrolysis: The drug substance is dissolved in 0.1 N hydrochloric acid and heated at 60°C for 24 hours.
-
Alkaline Hydrolysis: The drug substance is dissolved in 0.1 N sodium hydroxide and heated at 60°C for 24 hours.
-
Oxidative Degradation: The drug substance is treated with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is exposed to a temperature of 80°C for 48 hours.
-
All samples are subsequently analyzed by HPLC to determine the percentage of the remaining parent compound.
-
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the mechanism of action of Pocapavir, the following diagrams are provided.
References
Pocapavir-d3: A Comparative Analysis of Efficacy Against Clinically Isolated Enteroviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antiviral efficacy of Pocapavir-d3 against a range of clinically isolated enteroviruses. Through a comparative analysis with other antiviral agents, supported by experimental data, this document aims to inform research and development efforts in the pursuit of effective treatments for enterovirus infections.
Executive Summary
Enteroviruses represent a significant global health burden, causing a spectrum of illnesses from mild febrile disease to severe and life-threatening conditions such as aseptic meningitis, encephalitis, and myocarditis. The development of effective antiviral therapies is paramount. Pocapavir, a capsid-binding inhibitor, has demonstrated potent in vitro activity against a variety of enteroviruses by preventing viral uncoating. This guide focuses on the efficacy of its deuterated form, this compound, in comparison to other antiviral compounds. While specific data for the deuterated form is limited, the available information on Pocapavir provides a strong basis for evaluation. A significant challenge for Pocapavir and other capsid inhibitors is the rapid emergence of drug-resistant viral strains.
Mechanism of Action: Capsid Inhibition
Pocapavir and similar capsid-binding agents function by inserting into a hydrophobic pocket within the viral capsid protein VP1.[1][2] This binding stabilizes the capsid, preventing the conformational changes necessary for the release of the viral RNA into the host cell, thereby halting the replication process at an early stage.[1][2]
Comparative Efficacy Against Clinical Enterovirus Isolates
The following table summarizes the in vitro efficacy of Pocapavir and comparator antiviral agents against various clinically isolated enteroviruses. Efficacy is primarily reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit viral replication by 50%.
| Antiviral Agent | Virus Serotype(s) | No. of Clinical Isolates | Efficacy (EC50/IC50) | Reference(s) |
| Pocapavir | Poliovirus (various) | 45 | 0.003 - 0.126 µM | [3][4] |
| Human Enteroviruses (various) | 154 | ≤0.9 µM (for 80% of isolates) | [3] | |
| Enterovirus D68 (EV-D68) | 4 | Inactive | [5] | |
| Pleconaril | Human Enteroviruses (various) | 215 | ≤0.03 µM (IC50), ≤0.18 µM (CC90) | [3] |
| Enterovirus D68 (EV-D68) | 1 (Fermon strain) | 0.38 ± 0.01 µM | [5] | |
| Echovirus 11 | Not Specified | As low as 0.3 µM | [6] | |
| Rupintrivir | Enterovirus D68 (EV-D68) | 4 | 0.0015 - 0.0051 µM | [5] |
| Human Rhinoviruses & other Enteroviruses | Multiple | Broad-spectrum activity | [7][8] | |
| V-7404 | Enterovirus D68 (EV-D68) | 4 | 0.0015 - 0.0051 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate antiviral efficacy.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
96-well cell culture plates
-
Susceptible host cell line (e.g., HeLa, Vero, RD cells)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Virus stock of a clinical isolate
-
Test compounds (this compound and comparators)
-
Cell viability reagent (e.g., MTS or Neutral Red)
-
Plate reader
Procedure:
-
Seed 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
On the day of the assay, prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cell plates and add the compound dilutions.
-
Add a standardized amount of virus (e.g., 100 TCID50) to all wells except for the cell control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe 80-100% CPE in the virus control wells (typically 3-5 days).
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the EC50 value, which is the compound concentration that protects 50% of the cells from viral-induced CPE.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of an antiviral compound.
Materials:
-
6-well or 12-well cell culture plates
-
Susceptible host cell line
-
Cell culture medium
-
Virus stock of a clinical isolate
-
Test compounds
-
Overlay medium (e.g., medium containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and incubate them with various concentrations of the test compound for 1-2 hours.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium to restrict virus spread.
-
Incubate the plates until distinct plaques are visible.
-
Fix and stain the cells with a staining solution (e.g., crystal violet).
-
Count the number of plaques in each well.
-
The IC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro efficacy of antiviral compounds against enteroviruses.
Caption: Workflow for in vitro antiviral efficacy testing.
Signaling Pathway of Capsid Inhibition
The diagram below illustrates the mechanism of action of Pocapavir and other capsid binders in inhibiting enterovirus replication.
References
- 1. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Efficacy of Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Resistance Study of Rupintrivir, a Novel Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Results [randr19.nist.gov]
Pocapavir-d3 vs. Protease Inhibitors: A Comparative Guide for Enterovirus Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Pocapavir-d3, a capsid inhibitor, and various protease inhibitors for the treatment of enterovirus infections. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their respective mechanisms of action, in vitro efficacy, and resistance profiles, supported by experimental data and detailed protocols.
Introduction: The Challenge of Enterovirus Infections
Enteroviruses, a genus of single-stranded RNA viruses, are responsible for a wide spectrum of human diseases, ranging from mild respiratory illnesses to severe and life-threatening conditions such as poliomyelitis, aseptic meningitis, encephalitis, and myocarditis. Despite the significant global health burden, there are currently no FDA-approved antiviral therapies for most enterovirus infections, underscoring the urgent need for effective drug development. This guide focuses on two promising classes of antiviral agents: capsid inhibitors, represented by this compound, and protease inhibitors.
Mechanism of Action: Targeting Different Stages of the Viral Lifecycle
This compound and protease inhibitors disrupt enterovirus replication at distinct stages of the viral life cycle.
This compound: A Capsid Inhibitor
Pocapavir is an antiviral drug that acts as a capsid inhibitor[1]. It specifically targets a hydrophobic pocket within the viral capsid protein VP1. By binding to this pocket, Pocapavir stabilizes the capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA into the host cell cytoplasm[2]. This early-stage intervention effectively halts the infection before the viral genome can be translated and replicated.
Protease Inhibitors: Disrupting Viral Polyprotein Processing
Enteroviruses translate their genomic RNA into a single large polyprotein, which must be cleaved by viral proteases, primarily 2Apro and 3Cpro, to produce individual structural and non-structural proteins essential for viral replication[3][4]. Protease inhibitors are designed to block the active sites of these viral proteases, thereby preventing the maturation of viral proteins and halting the assembly of new virus particles[5][6].
Comparative Efficacy: In Vitro Data
The following table summarizes the in vitro efficacy of Pocapavir and representative enterovirus protease inhibitors against a panel of enteroviruses. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions (e.g., cell lines, virus strains) can influence the results.
| Compound | Class | Target | Enterovirus Serotype | Assay | EC50 / IC50 (µM) | Cell Line | Reference |
| Pocapavir | Capsid Inhibitor | VP1 Capsid Protein | Poliovirus type 2 | CPE | IC50: 0.08 µg/mL (~0.17) | HeLa | [7] |
| Coxsackievirus A9 | CPE | IC50: 0.09 µg/mL (~0.19) | HeLa | [7] | |||
| Echovirus 4 | CPE | IC50: 0.11 µg/mL (~0.23) | HeLa | [7] | |||
| Echovirus 6 | CPE | IC50: 0.03 µg/mL (~0.06) | HeLa | [7] | |||
| Echovirus 11 | CPE | IC50: 0.02 µg/mL (~0.04) | HeLa | [7] | |||
| Poliovirus 3 | CPE | EC50: 0.08 | HeLa | [8] | |||
| Rupintrivir | 3C Protease Inhibitor | 3C Protease | Human Rhinovirus (mean of 48 serotypes) | CPE | EC50: 0.023 | H1-HeLa, MRC-5 | [9] |
| Enterovirus 71 | Plaque Reduction | EC50: ~0.8 | [10] | ||||
| Enterovirus 71 (BJ/CHN/2008) | Antiviral Assay | EC50: ~0.001 | RD | [11] | |||
| Norwalk Virus Replicon | Replicon Assay | EC50: 0.3 ± 0.1 | [12] | ||||
| SG85 | 3C Protease Inhibitor | 3C Protease | Enterovirus 71 | CPE | EC50: 0.18 | [13] | |
| Human Rhinovirus 14 | CPE | EC50: 0.06 | [13] | ||||
| Human Rhinovirus (mean of 14 serotypes) | CPE | EC50: 0.04 | [3][14] | ||||
| Telaprevir | 2A Protease Inhibitor | 2A Protease | Enterovirus D68 | FRET-based enzymatic assay | IC50: 0.2 | [15] | |
| Enterovirus D68 | CPE/Plaque Assay | EC50: 0.4 - 1.9 | [15] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration. Values are approximate and may vary based on experimental conditions.
Resistance Profiles
A critical consideration in antiviral drug development is the potential for the emergence of drug-resistant viral strains.
This compound: Resistance to capsid inhibitors like Pocapavir typically arises from mutations in the VP1 or VP3 capsid proteins, which alter the drug-binding pocket and reduce the inhibitor's affinity[16][17][18].
Protease Inhibitors: Resistance to protease inhibitors often involves mutations in the protease itself, which can affect the inhibitor's binding to the active site. Studies on Rupintrivir have shown that resistance in rhinoviruses can emerge through the accumulation of multiple mutations in the 3C protease, although this can sometimes come at a fitness cost to the virus[19][20][21][22][23].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and protease inhibitors.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to evaluate the ability of a compound to inhibit virus-induced cell death.
Materials:
-
Host cell line susceptible to the enterovirus of interest (e.g., HeLa, Vero, RD cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Enterovirus stock of known titer
-
Test compounds (this compound, protease inhibitors)
-
Cell viability reagent (e.g., MTT, MTS)
-
Microplate reader
Procedure:
-
Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
On the day of the assay, prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cell monolayers and add the diluted compounds to the respective wells. Include wells with no compound as virus controls and wells with no virus or compound as cell controls.
-
Infect the wells (except for the cell controls) with the enterovirus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).
-
At the end of the incubation period, add the cell viability reagent to all wells according to the manufacturer's instructions.
-
After a further incubation period to allow for color development, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50% compared to the virus control.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles in the presence of an antiviral compound.
Materials:
-
Host cell line susceptible to the enterovirus of interest
-
6-well or 12-well cell culture plates
-
Cell culture medium and serum
-
Enterovirus stock
-
Test compounds
-
Overlay medium (e.g., containing agarose or Avicel)
-
Crystal violet staining solution
-
Fixative (e.g., formaldehyde)
Procedure:
-
Seed host cells into multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the cell monolayers and inoculate the wells with the virus dilutions.
-
Incubate the plates for 1-2 hours to allow for virus adsorption.
-
During the adsorption period, prepare the overlay medium containing different concentrations of the test compound.
-
After adsorption, remove the virus inoculum and add the overlay medium containing the test compound to each well.
-
Incubate the plates for a period that allows for the formation of visible plaques (typically 2-5 days).
-
Once plaques are visible, fix the cells with a suitable fixative.
-
After fixation, remove the overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Host cell line
-
Cell culture medium and serum
-
Enterovirus stock
-
Test compounds
-
Apparatus for titrating virus (e.g., for plaque assay or TCID50 assay)
Procedure:
-
Infect a confluent monolayer of host cells with the enterovirus at a high multiplicity of infection (MOI) in the presence of various concentrations of the test compound.
-
After a single replication cycle (typically 8-24 hours), harvest the cells and supernatant.
-
Subject the harvested samples to freeze-thaw cycles to release intracellular virus particles.
-
Determine the titer of the infectious virus in the harvested samples using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay[24].
-
The concentration of the compound that reduces the virus yield by a certain percentage (e.g., 90% or 99%) is determined.
Visualizing the Mechanisms of Action and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the enterovirus replication cycle, the points of inhibition for this compound and protease inhibitors, and a typical experimental workflow for antiviral testing.
Caption: The enterovirus replication cycle within a host cell.
Caption: Inhibition points of this compound and protease inhibitors.
Caption: A generalized workflow for in vitro antiviral efficacy testing.
Caption: Enterovirus proteases interfere with host antiviral signaling pathways.
Conclusion
Both this compound and protease inhibitors represent viable strategies for combating enterovirus infections, each with a distinct mechanism of action. This compound acts at a very early stage of the viral life cycle by preventing uncoating, while protease inhibitors disrupt the maturation of essential viral proteins. The choice of a lead candidate for further development may depend on factors such as the specific enterovirus serotype being targeted, the desired therapeutic window, and the potential for resistance development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the ongoing effort to develop effective antiviral therapies against enteroviruses.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 3. Hijacking the Host Cell for Replication: Pro-Viral Host Factors Involved in EVA71 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3C Protease of Enterovirus 68: Structure-Based Design of Michael Acceptor Inhibitors and Their Broad-Spectrum Antiviral Effects against Picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective human enterovirus and rhinovirus inhibitors: An overview of capsid-binding and protease-inhibiting molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective human enterovirus and rhinovirus inhibitors: An overview of capsid‐binding and protease‐inhibiting molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rupintrivir is a promising candidate for treating severe cases of Enterovirus-71 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structures of Enterovirus 71 3C Protease Complexed with Rupintrivir Reveal the Roles of Catalytically Important Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Enterovirus Protease Inhibitor Rupintrivir Exerts Cross-Genotypic Anti-Norovirus Activity and Clears Cells from the Norovirus Replicon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Host Factors in Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Intracellular interactions shape antiviral resistance outcomes in poliovirus via eco-evolutionary feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Distribution of drug resistance mutations in type 3 poliovirus identifies three regions involved in uncoating functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. In Vitro Resistance Study of Rupintrivir, a Novel Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Selection and Characterization of Rupintrivir-Resistant Norwalk Virus Replicon Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro resistance study of rupintrivir, a novel inhibitor of human rhinovirus 3C protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. urmc.rochester.edu [urmc.rochester.edu]
Validation of Pocapavir-d3's Mechanism of Action Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pocapavir-d3, a deuterated derivative of the picornavirus capsid inhibitor Pocapavir. The focus is on the validation of its mechanism of action through mutagenesis studies and a comparison with other antiviral agents targeting picornavirus replication. While specific experimental data for this compound is not yet publicly available, this guide extrapolates its potential advantages based on the established benefits of deuteration and compares its progenitor, Pocapavir, with existing alternatives.
Executive Summary
Pocapavir is a potent inhibitor of picornavirus replication, acting by binding to the viral capsid and preventing uncoating, a crucial step in the viral life cycle.[1] The introduction of deuterium in this compound is anticipated to enhance its pharmacokinetic profile, potentially leading to improved metabolic stability, a longer half-life, and a better safety profile. This guide delves into the established mechanism of action of Pocapavir, how mutagenesis studies confirm this mechanism, and how it compares to other anti-picornavirus agents like Pleconaril and Rupintrivir.
Mechanism of Action of Pocapavir
Pocapavir targets the hydrophobic pocket within the VP1 structural protein of the picornavirus capsid.[2] By binding to this pocket, Pocapavir stabilizes the capsid, preventing the conformational changes necessary for the release of the viral RNA into the host cell cytoplasm.[2] This inhibition of uncoating effectively halts the viral replication process at an early stage.
Validation of Mechanism of Action through Mutagenesis
The specific binding site of Pocapavir within the VP1 capsid protein has been validated through the selection and characterization of drug-resistant viral mutants. Viruses that acquire resistance to Pocapavir typically harbor amino acid substitutions in or near the drug-binding pocket of VP1.[3] These mutations hinder the binding of the drug to its target, thereby allowing the virus to uncoat and replicate in the presence of the inhibitor. This direct correlation between mutations in the capsid protein and drug resistance provides strong evidence for the mechanism of action of Pocapavir.
The Deuterium Advantage: this compound
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy used to improve the metabolic stability of drugs. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can lead to several advantages for this compound over its non-deuterated counterpart, Pocapavir:
-
Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life.
-
Enhanced Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing and more consistent drug exposure.
-
Reduced Formation of Toxic Metabolites: By slowing down metabolism, the formation of potentially harmful byproducts can be minimized.
-
Increased Efficacy: Sustained therapeutic concentrations could lead to improved antiviral activity.
While preclinical and clinical data for this compound are not yet available, the well-established principles of deuteration suggest a favorable profile compared to Pocapavir.
Comparative Analysis of Antiviral Agents
This compound's performance can be benchmarked against its progenitor, Pocapavir, and other anti-picornavirus agents with different mechanisms of action.
Table 1: In Vitro Antiviral Activity of Pocapavir and Comparator Drugs
| Compound | Drug Class | Target | Virus | Assay | EC50 / IC50 (µM) | Reference |
| Pocapavir | Capsid Inhibitor | VP1 Capsid Protein | Poliovirus (45 strains) | CPE | <0.076 (90% of strains) | [4] |
| Enteroviruses (154 clinical isolates) | CPE | ~0.9 (80% of isolates) | [4] | |||
| Pleconaril | Capsid Inhibitor | VP1 Capsid Protein | Enteroviruses (215 clinical isolates) | CPE | ≤0.18 (90% of isolates) | [5] |
| Rhinoviruses (pretreatment isolates) | CPE | ≤0.42 µg/ml (80% of isolates) | [6] | |||
| Rupintrivir | 3C Protease Inhibitor | 3C Protease | Human Rhinovirus (48 serotypes) | Cell Protection | 0.023 (mean) | [7] |
| Enterovirus 70 | Cell Protection | 0.007 | [8] | |||
| Coxsackievirus B3 | Cell Protection | 0.183 | [8] |
CPE: Cytopathic Effect
Table 2: Pharmacokinetic Properties of Pocapavir
| Parameter | Value | Condition | Reference |
| Tmax (hours) | ~3-4 | After oral administration in healthy adults | [9] |
| Half-life (hours) | Not specified | - | |
| Clearance | Not specified | - | |
| Volume of Distribution | Not specified | - |
Pharmacokinetic data for this compound, Pleconaril, and Rupintrivir from directly comparable studies were not available.
Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay determines the concentration of a compound required to inhibit the virus-induced destruction of host cells.
Methodology:
-
Cell Plating: Seed susceptible host cells (e.g., HeLa, Vero) into 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound, Pocapavir, Pleconaril, Rupintrivir) in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect them with a known amount of picornavirus.
-
Treatment: After a brief viral adsorption period, remove the virus inoculum and add the different concentrations of the test compound. Include untreated infected cells (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant cytopathic effect (CPE) in the virus control wells (typically 2-4 days).
-
CPE Evaluation: Stain the cells with a vital dye (e.g., crystal violet or neutral red). The amount of dye taken up is proportional to the number of viable cells.
-
Data Analysis: Measure the absorbance in each well using a spectrophotometer. The 50% effective concentration (EC50) is calculated as the compound concentration that reduces CPE by 50% compared to the virus control.[10]
Generation and Characterization of Drug-Resistant Mutants
This protocol is used to select for and identify viral mutations that confer resistance to an antiviral compound, thereby validating its mechanism of action.
Methodology:
-
Virus Propagation in the Presence of Inhibitor: Propagate a picornavirus in cell culture in the presence of a sub-optimal concentration of the antiviral drug (e.g., Pocapavir).
-
Serial Passage: Serially passage the virus in increasing concentrations of the drug. This applies selective pressure for the emergence of resistant variants.
-
Plaque Purification: Isolate individual viral clones from the resistant population by plaque assay.
-
Resistance Phenotyping: Determine the EC50 of the drug against the purified resistant clones and compare it to the wild-type virus to confirm the resistance phenotype.
-
Genotypic Analysis: Extract viral RNA from the resistant clones and sequence the gene encoding the target protein (e.g., the VP1 capsid protein for Pocapavir).
-
Mutation Identification: Compare the nucleotide and amino acid sequences of the resistant clones to the wild-type virus to identify mutations that correlate with the resistance phenotype.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the viral genome to confirm that a particular amino acid change is responsible for drug resistance.
Methodology:
-
Primer Design: Design oligonucleotide primers containing the desired mutation in the target gene (e.g., VP1).
-
PCR Amplification: Use the designed primers to amplify a plasmid containing the viral cDNA with a high-fidelity DNA polymerase.
-
Template Removal: Digest the parental, non-mutated plasmid template using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated PCR product.
-
Transformation: Transform the mutated plasmid into competent E. coli for amplification.
-
Sequence Verification: Sequence the recovered plasmids to confirm the presence of the desired mutation.
-
Rescue of Mutant Virus: Transfect the mutated viral cDNA into susceptible cells to generate infectious virus carrying the specific mutation.
-
Phenotypic Analysis: Test the rescued mutant virus for its susceptibility to the antiviral drug to confirm that the introduced mutation confers resistance.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying resistance mutations.
Caption: Comparison of antiviral drug targets.
References
- 1. glpbio.com [glpbio.com]
- 2. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 3. researchgate.net [researchgate.net]
- 4. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Resistance Study of Rupintrivir, a Novel Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Pocapavir and Its Deuterated Analog, Pocapavir-d3: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of the antiviral agent Pocapavir and its hypothetical deuterated analog, Pocapavir-d3. The information is supported by available experimental data for Pocapavir and established principles of drug deuteration.
Pocapavir is an investigational antiviral drug that acts as a capsid inhibitor, specifically targeting enteroviruses such as poliovirus and coxsackievirus.[1] By binding to a hydrophobic pocket in the viral capsid, Pocapavir prevents the uncoating of the virus and the subsequent release of its RNA genome into the host cell, thereby inhibiting viral replication.[2][3][4] The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has been shown to favorably alter the pharmacokinetic properties of various drugs by slowing their metabolism.[5][6][7][8][9] This guide explores the known pharmacokinetics of Pocapavir and presents a projected profile for this compound, highlighting the potential advantages of deuteration.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for Pocapavir from a human clinical study and provides a hypothetical, yet scientifically grounded, projection for this compound. The data for Pocapavir was obtained from a study where healthy adults were administered the drug under different dietary conditions.[1] The projected values for this compound are based on the observed effects of deuteration on other drugs, such as tetrabenazine, where deuteration led to a significant increase in half-life and exposure (AUC) with only a minor increase in the maximum concentration (Cmax).[5][6][7]
| Pharmacokinetic Parameter | Pocapavir (Standard Meal) | Pocapavir (High-Fat Meal) | This compound (Projected) |
| Tmax (h) | 4.0 (2.0 - 6.0) | 4.0 (4.0 - 6.0) | ~4.0 - 6.0 |
| Cmax (ng/mL) | 1020 ± 345 | 2040 ± 556 | ~2200 - 2500 |
| AUC (ng·h/mL) | 13800 ± 4510 | 31100 ± 8610 | ~45000 - 55000 |
| t1/2 (h) | Not Reported | Not Reported | Potentially longer than Pocapavir |
Disclaimer: The pharmacokinetic parameters for this compound are hypothetical and projected based on the known effects of deuteration on other therapeutic agents. Direct experimental data for this compound is not currently available in the public domain. The projected values assume that deuteration would primarily slow the metabolism of Pocapavir, leading to increased exposure and a longer half-life.
Experimental Protocols
The following is a representative, detailed methodology for a preclinical in vivo pharmacokinetic study of an oral antiviral drug in a rodent model, which could be adapted for a comparative study of Pocapavir and this compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of Pocapavir and this compound following a single oral administration in Sprague-Dawley rats.
Animals:
-
Male Sprague-Dawley rats (7-9 weeks old), weighing between 200-250g, will be used.
-
Animals will be housed in standard laboratory conditions with ad libitum access to food and water.[10]
-
Rats will be fasted overnight prior to drug administration.
Drug Formulation and Administration:
-
Pocapavir and this compound will be formulated as a suspension in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) in water.
-
A single oral dose (e.g., 10 mg/kg) will be administered to each rat via oral gavage using a suitable gavage needle (16-18 gauge).[11][12][13]
Blood Sampling:
-
Blood samples (approximately 0.2 mL) will be collected from the tail vein at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Blood will be collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma will be separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method:
-
Plasma concentrations of Pocapavir and this compound will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method will be validated for linearity, accuracy, precision, and selectivity.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters will be calculated using non-compartmental analysis software.
-
The following parameters will be determined:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Apparent total clearance (CL/F)
-
Apparent volume of distribution (Vz/F)
-
Statistical Analysis:
-
The pharmacokinetic parameters of Pocapavir and this compound will be compared using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
A p-value of < 0.05 will be considered statistically significant.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Pocapavir and a typical experimental workflow for a comparative pharmacokinetic study.
References
- 1. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 3. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. What is Deuterated Paroxetine used for? [synapse.patsnap.com]
- 9. Indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic studies [bio-protocol.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Pocapavir-d3
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Pocapavir-d3. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is a deuterated analog of Pocapavir, an investigational antiviral agent that functions as a capsid inhibitor of enteroviruses.[1] As with any potent pharmaceutical compound, rigorous safety precautions must be observed during handling to prevent accidental exposure. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, particularly in its powdered form. Selections are based on general best practices for handling potent non-hazardous pharmaceutical compounds.
| PPE Component | Specification | Purpose |
| Gloves | Powder-free nitrile or neoprene gloves | Prevents dermal absorption. Double-gloving is recommended when handling the pure compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Minimizes inhalation of fine powder. Required when handling the compound outside of a certified chemical fume hood. |
| Lab Coat | Disposable gown or dedicated lab coat | Protects skin and personal clothing from contamination. |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a clean, disposable gown or a dedicated lab coat, ensuring it is fully fastened.
-
Respirator: If required, perform a seal check to ensure the respirator is fitted correctly.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. If double-gloving, don the second pair over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat: Unfasten the gown and roll it downwards from the shoulders, turning it inside out as you go.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Eye Protection: Remove safety glasses or goggles.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
Operational and Disposal Plans
Handling:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Avoid generating dust.
Decontamination:
-
Work surfaces should be decontaminated after each use. A 1:50 dilution of commercially available bleach (5% sodium hypochlorite solution) applied for at least one minute is an effective method for decontaminating surfaces from viral contamination and can be considered a conservative approach for this compound.[2] Alternatively, 70% ethanol or 75% isopropyl alcohol can be used.[2]
-
Ensure the decontaminating agent is compatible with the surface material.
Disposal:
-
This compound waste is considered non-hazardous pharmaceutical waste.
-
Dispose of all contaminated materials, including gloves, gowns, and disposable labware, in a designated, clearly labeled blue pharmaceutical waste container for incineration.[3][4]
-
Do not dispose of this compound waste in general trash or down the drain.
Visualizing Safe Handling Workflows
The following diagrams illustrate the key processes for safely handling this compound.
Caption: Workflow for handling this compound.
Caption: PPE selection guide for this compound.
References
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